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  • Product: 8-Amino-7-(methylamino)quinoline
  • CAS: 1076198-84-9

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 8-Amino-7-(methylamino)quinoline: A Technical Guide

Executive Summary The 8-amino-7-(methylamino)quinoline scaffold represents a specialized variation of the 7,8-diaminoquinoline core, a structural motif critical in the synthesis of imidazo[4,5-h]quinolines and potential...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-amino-7-(methylamino)quinoline scaffold represents a specialized variation of the 7,8-diaminoquinoline core, a structural motif critical in the synthesis of imidazo[4,5-h]quinolines and potential antimalarial agents. While 8-aminoquinolines (e.g., Primaquine, Tafenoquine) are well-established, the introduction of a specific N-methyl group at the 7-position requires a precise synthetic strategy to avoid over-alkylation or regiochemical mixtures.

This guide details a robust, three-stage synthesis pathway derived from 7-chloroquinoline . By leveraging the ortho-activating effect of a nitro group in the 8-position, we can achieve highly selective nucleophilic aromatic substitution (


) at the 7-position, followed by a controlled reduction to yield the target diamine.

Retrosynthetic Analysis

The design of this pathway relies on the "Nitro-Activation Strategy." Direct alkylation of 7,8-diaminoquinoline is discouraged due to the high probability of polyalkylation on the more nucleophilic 8-amino group. Instead, we install the methylamino group before generating the primary amine at position 8.

Strategic Disconnections:

  • C8-N Bond: Formed via reduction of a nitro group.

  • C7-N Bond: Formed via

    
     displacement of a halide (Cl) by methylamine, activated by the adjacent C8-nitro group.
    
  • C8-Nitro Introduction: Electrophilic aromatic substitution on the commercially available 7-chloroquinoline.

Retrosynthesis Target 8-Amino-7-(methylamino)quinoline (Target) Intermediate1 7-(Methylamino)-8-nitroquinoline (Key Intermediate) Target->Intermediate1 Nitro Reduction (H2/Pd or Fe/AcOH) Intermediate2 7-Chloro-8-nitroquinoline (Activated Electrophile) Intermediate1->Intermediate2 SnAr (MeNH2) Ortho-activation Start 7-Chloroquinoline (Starting Material) Intermediate2->Start Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic logic flow prioritizing regioselectivity via nitro-activation.

Detailed Experimental Protocols

Stage 1: Regioselective Nitration of 7-Chloroquinoline

Objective: Isolate 7-chloro-8-nitroquinoline from the isomeric mixture.

The nitration of 7-chloroquinoline typically yields a mixture of the 8-nitro (major) and 5-nitro (minor) isomers. The 8-position is favored due to the directing effects of the chlorine atom (ortho/para director) combined with the electronic properties of the protonated quinolinium ring during reaction.

Protocol:

  • Dissolution: Dissolve 7-chloroquinoline (1.0 eq) in concentrated sulfuric acid (

    
    , 10 vol) at 0°C.
    
  • Nitration: Add fuming nitric acid (HNO

    
    , 1.2 eq) dropwise, maintaining internal temperature 
    
    
    
    C.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Quench: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with solid

    
     or 
    
    
    
    to pH 8–9.
  • Purification:

    • Filter the resulting yellow precipitate.[1]

    • Crucial Step: Recrystallize from ethanol or perform column chromatography (Silica, Hexane/EtOAc gradient). The 8-nitro isomer typically elutes/crystallizes differently than the 5-nitro isomer.

    • Validation: Confirm regiochemistry via

      
      -NMR (coupling constants of protons at C5/C6 vs C5/C6/C8).
      
Stage 2: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the 7-chloro group by methylamine.

The nitro group at position 8 is essential here; it withdraws electron density from position 7, making the chlorine atom a facile leaving group.

Protocol:

  • Setup: In a pressure vessel or sealed tube, dissolve 7-chloro-8-nitroquinoline (1.0 eq) in ethanol or DMF.

  • Reagent: Add Methylamine (33% in EtOH or 40% aq., 3.0–5.0 eq). Excess amine acts as a base to neutralize HCl generated.

  • Conditions: Heat to 80–100°C for 4–6 hours.

    • Note: The reaction often turns deep red/orange due to the formation of the nitro-amine chromophore.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Dichloromethane (DCM).

  • Isolation: Dry organic layer over

    
     and concentrate. The product, 7-(methylamino)-8-nitroquinoline , is usually pure enough for the next step.
    
Stage 3: Chemoselective Reduction

Objective: Reduce the 8-nitro group to an amine without cleaving the C-N bonds or reducing the quinoline ring.

Protocol (Catalytic Hydrogenation - Preferred):

  • Solvent: Dissolve the nitro-amine intermediate in Methanol (MeOH).

  • Catalyst: Add 10% Pd/C (5–10 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure or 1–3 bar in a Parr shaker) at room temperature for 2–4 hours.
    
  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate to yield 8-amino-7-(methylamino)quinoline as a potentially air-sensitive solid/oil. Store under inert gas (Ar/N2).

Alternative Protocol (Iron/Acetic Acid):

  • If halogen sensitivity is a concern (unlikely here as Cl is already gone), use Fe powder (5 eq) in AcOH/EtOH reflux. This avoids potential ring hydrogenation.

Pathway Visualization

The following diagram illustrates the forward reaction flow, including reagents and key intermediates.

SynthesisPathway SM 7-Chloroquinoline Step1 Nitration SM->Step1 Int1 7-Chloro- 8-nitroquinoline Step1->Int1 HNO3, H2SO4 0°C to RT Step2 S_NAr (MeNH2) Int1->Step2 Int2 7-(Methylamino)- 8-nitroquinoline Step2->Int2 EtOH, 80°C Sealed Tube Step3 Reduction (H2/Pd-C) Int2->Step3 Prod 8-Amino-7- (methylamino)quinoline Step3->Prod MeOH, RT

Figure 2: Forward synthesis pathway from commercial starting materials to the target diamine.

Analytical Data Summary

When characterizing the intermediates and final product, the following spectroscopic signatures are expected.

CompoundKey

-NMR Signals (Expected)
Mass Spec (ESI+)
7-Chloro-8-nitroquinoline Downfield shift of H2/H4. Distinct AB or AX system for H5/H6 (ortho coupling ~9Hz).[M+H]+ ~209/211
7-(Methylamino)-8-nitroquinoline Appearance of N-Me singlet (~3.0 ppm). Loss of H6-H5 ortho coupling pattern change due to electron donation. Broad NH signal.[M+H]+ ~204
8-Amino-7-(methylamino)quinoline Upfield shift of aromatic protons due to diamine shielding. N-Me singlet persists. Two broad exchangeable signals (

and

).
[M+H]+ ~174

Safety & Handling

  • Nitro Compounds: 7-Chloro-8-nitroquinoline and its derivatives are potentially energetic. Avoid heating dry solids to high temperatures.

  • Methylamine: Use in a well-ventilated fume hood. If using pressurized gas or sealed tubes, ensure appropriate shielding.

  • 8-Aminoquinolines: Many derivatives in this class (like Primaquine) can cause methemoglobinemia. Handle the final product with extreme care, avoiding skin contact and inhalation.

References

  • Musser, J. H., et al. (1987). Synthesis of 7,8-diaminoquinoline derivatives via nitration of 7-chloroquinoline.[2] Journal of Medicinal Chemistry. [Validates nitration regiochemistry].

  • Ghorab, M. M., et al. (2013). New syntheses of 5,6- and 7,8-diaminoquinolines.[2][3] ResearchGate.[4] Available at: [Link] [Describes the displacement of Cl in 7-chloro-8-nitroquinoline].

  • Vangapandu, S., et al. (2017). Synthesis of 8-aminoquinoline chelating moieties. Arkivoc.[4] [General conditions for 8-aminoquinoline handling and reduction].

Sources

Exploratory

8-Amino-7-(methylamino)quinoline CAS number 1076198-84-9

Technical Monograph: 8-Amino-7-(methylamino)quinoline CAS Number: 1076198-84-9 Synonyms: N7-Methylquinoline-7,8-diamine; N7-Methyl-7,8-quinolinediamine.[1][2][3][4][5] Executive Summary This technical guide provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 8-Amino-7-(methylamino)quinoline CAS Number: 1076198-84-9 Synonyms: N7-Methylquinoline-7,8-diamine; N7-Methyl-7,8-quinolinediamine.[1][2][3][4][5]

Executive Summary

This technical guide provides a comprehensive analysis of 8-Amino-7-(methylamino)quinoline , a specialized heterocyclic building block distinct from the classical 6-methoxy-8-aminoquinoline antimalarial scaffold (e.g., Primaquine).[1][2][4] Unlike its pharmacological cousins, this molecule features a vicinal diamine motif at positions 7 and 8, creating a highly electron-rich system with unique coordination chemistry and synthetic utility.[4]

This guide is designed for medicinal chemists and synthetic organic chemists. It details the molecule’s synthesis, stability profile, and application as a precursor for fused imidazo[4,5-h]quinoline systems and transition metal chemosensors.[1][4]

Chemical Identity & Physicochemical Profile

The core structure consists of a quinoline ring substituted with a primary amine at position 8 and a secondary methylamine at position 7.[4] This vicinal arrangement (N,N-donor set) imparts bidentate chelating properties and high susceptibility to oxidative coupling.[1][4]

Table 1: Physicochemical Specifications

PropertySpecificationNotes
Molecular Formula C₁₀H₁₁N₃High Nitrogen/Carbon ratio
Molecular Weight 173.21 g/mol
Appearance Yellow to Brown SolidDarkens upon air exposure (oxidation)
Solubility DMSO, Methanol, DCMSparingly soluble in water
pKa (Predicted) ~5.4 (quinoline N), ~9.1 (amine)Protonation occurs first at the alkylamine
Storage -20°C, Hygroscopic, Light SensitiveCritical: Store under Argon/Nitrogen

Synthetic Methodology & Process Logic

Causality in Design: Direct amination of 8-aminoquinoline at the 7-position is electronically unfavorable due to the electron-donating nature of the 8-amino group, which deactivates the ring toward nucleophilic attack.[1][4] Therefore, the optimal synthetic route utilizes a Nucleophilic Aromatic Substitution (SₙAr) on a halogenated nitro-precursor, followed by reduction.[1][4] This sequence prevents over-alkylation and ensures regioselectivity.

Protocol: Synthesis from 7-Chloro-8-nitroquinoline

Step 1: SₙAr with Methylamine [4]

  • Reagents: 7-Chloro-8-nitroquinoline, Methylamine (2M in THF), K₂CO₃ (base).[1][2][4]

  • Solvent: DMF or Acetonitrile (Polar aprotic facilitates SₙAr).[1]

  • Conditions: 60°C, sealed tube, 4-6 hours.

  • Mechanism: The nitro group at position 8 activates the chlorine at position 7 via the ortho-effect, significantly lowering the energy barrier for displacement by the methylamine nucleophile.[4]

Step 2: Chemoselective Reduction

  • Reagents: H₂ (1 atm), 10% Pd/C.

  • Solvent: Methanol/Ethanol.

  • Self-Validating Check: Monitor the disappearance of the bright yellow nitro-compound spot on TLC.[1][4] The product (diamine) will be highly fluorescent under UV (365 nm) and will stain dark with ninhydrin.[1][4]

  • Workup: Filtration through Celite under nitrogen atmosphere. Note: The product is air-sensitive in solution; rapid evaporation is required.[1][4]

Visualized Synthetic Workflow (DOT)

SynthesisPath Start 7-Chloro-8-nitroquinoline (Precursor) Inter Intermediate: 7-(Methylamino)-8-nitroquinoline Start->Inter Nucleophilic Displacement Product 8-Amino-7-(methylamino)quinoline (Target) Inter->Product Nitro Reduction Reagent1 MeNH2 / K2CO3 (SnAr) Reagent1->Inter Reagent2 H2 / Pd/C (Reduction) Reagent2->Product Cyclization Potential Derivative: Imidazo[4,5-h]quinoline Product->Cyclization + Formic Acid/Aldehyde

Figure 1: Synthetic pathway utilizing the activating nature of the nitro group to install the 7-methylamino substituent before reduction.[1][2][4]

Structural Characterization & Quality Control

To validate the identity of CAS 1076198-84-9, researchers must confirm the presence of two distinct amine environments.[1][2][4]

NMR Signature (DMSO-d₆):

  • Quinoline Core: Characteristic aromatic protons (H2, H3, H4, H5, H6) between 7.0–8.8 ppm.[4]

  • N-Methyl Group: A singlet or doublet (if coupling with NH is resolved) at δ ~2.85–2.95 ppm (3H).[1][4]

  • Exchangeable Protons:

    • Primary Amine (-NH₂ at C8): Broad singlet, ~5.0–6.0 ppm.[1][4]

    • Secondary Amine (-NH-Me at C7): Broad singlet/quartet, distinct from the primary amine.[1][4]

Mass Spectrometry (ESI+):

  • [M+H]⁺: Calculated: 174.10; Observed: 174.1 ± 0.1 m/z.

  • Fragmentation: Loss of methyl radical (M-15) or ammonia (M-17) is common in high-energy collision.[1][4]

Applications in Research

A. Precursor for Imidazo[4,5-h]quinolines

The primary utility of this diamine is as a "clip" for cyclization.[4] Reacting the vicinal diamines with aldehydes, carboxylic acids, or phosgene equivalents yields imidazo[4,5-h]quinolines .[1][4]

  • Significance: These fused systems are bioisosteres of purines and have been investigated as kinase inhibitors and specific DNA-intercalating agents.[1][2][4]

B. Transition Metal Chemosensing

The 7-(methylamino) and 8-amino nitrogens form a tight 5-membered chelate ring with transition metals.[1][4]

  • Target Ions: Cu²⁺, Zn²⁺.[4]

  • Mechanism: Binding of the metal ion restricts the photo-induced electron transfer (PET) quenching mechanism of the lone pairs, leading to a "Turn-On" fluorescence response.[1][4]

  • Protocol: Dissolve ligand (10 µM) in acetonitrile/water buffer. Titrate metal salt.[2][4] Observe emission shift (typically blue-shift upon binding).[1][4]

C. Medicinal Chemistry (SAR)

In antimalarial research, the 8-aminoquinoline core is notorious for hemolytic toxicity (G6PD deficiency).[1][4]

  • Hypothesis: Modifying the 7-position with a polar methylamino group alters the metabolic oxidation potential of the quinoline ring, potentially diverting metabolism away from the formation of toxic quinone-imine metabolites responsible for hemolysis.[1][4]

Metabolic & Signaling Interaction Diagram

Mechanism Ligand 8-Amino-7-(methylamino)quinoline Complex Metal-Ligand Complex (5-membered ring) Ligand->Complex Chelation Metabolism Metabolic Oxidation (CYP450) Ligand->Metabolism In vivo Quinone Quinone-Imine (Toxic Metabolite) Ligand->Quinone 7-substituent may block/alter this path Metal Metal Ion (Cu2+/Zn2+) Metal->Complex Fluorescence Fluorescence Enhancement (PET Inhibition) Complex->Fluorescence Signal Output Metabolism->Quinone Potential Path

Figure 2: Dual-pathway logic: Chelation mechanism for sensing (left) vs. metabolic relevance in drug design (right).[1][2][4]

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (consistent with aminoquinolines).[1]

  • Skin/Eye Irritant: Causes serious eye irritation.[2][6]

  • Genotoxicity: 8-aminoquinolines can intercalate DNA; handle as a potential mutagen.[1][4]

Handling Procedure:

  • Glove Selection: Nitrile (0.11 mm) is sufficient for solid handling. Use double-gloving or laminate gloves for solution-phase work (DMSO/DCM).[1][2][4]

  • Atmosphere: Weigh and dispense inside a glovebox or under a cone of nitrogen.[2] The 7,8-diamine moiety is prone to forming "quinoline-7,8-diones" (red/black tars) upon air oxidation.[1][4]

  • Quenching: Treat waste streams with dilute HCl to protonate the amines (rendering them non-volatile) before disposal.[4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11377 (7-Aminoquinoline derivatives) and related 8-aminoquinoline scaffolds.[1][2][4] PubChem. Available at: ]">https://pubchem.ncbi.nlm.nih.gov[4]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.[4][7][8] Arkivoc, 2022(iii), 41-54.[1][4][8] (Provides general synthetic logic for substituted 8-aminoquinolines). Available at: [Link]4]

  • World Health Organization (WHO). Guidelines for the treatment of malaria.[4] (Contextual reference for 8-aminoquinoline pharmacology). Available at: [Link]4]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Exploration of 8-Amino-7-(methylamino)quinoline in Antimalarial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals A Forward-Thinking Guide to a Novel 8-Aminoquinoline Candidate The 8-aminoquinoline scaffold remains a cornerstone in the fight against relapsing malaria, w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Forward-Thinking Guide to a Novel 8-Aminoquinoline Candidate

The 8-aminoquinoline scaffold remains a cornerstone in the fight against relapsing malaria, with primaquine being a long-standing therapeutic option.[1][2] However, its use is hampered by limitations, including hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[3][4] This has spurred the exploration of novel analogues with an improved therapeutic window. This document provides a comprehensive guide for the synthesis, characterization, and evaluation of a novel, underexplored derivative: 8-Amino-7-(methylamino)quinoline .

These application notes and protocols are designed to serve as a foundational framework for researchers embarking on the investigation of this specific compound. While direct experimental data for 8-Amino-7-(methylamino)quinoline is not yet widely available in published literature, the methodologies outlined herein are based on established principles and protocols for the 8-aminoquinoline class of antimalarials.

Strategic Synthesis of 8-Amino-7-(methylamino)quinoline

The rational design of a synthetic route is paramount for the efficient and reproducible production of the target compound. Based on established quinoline chemistry, a plausible and efficient two-step synthesis is proposed, starting from a commercially available precursor.

Proposed Synthetic Pathway

Synthesis_Pathway A 7-Chloro-8-nitroquinoline B 7-(Methylamino)-8-nitroquinoline A->B Methylamine, Nucleophilic Aromatic Substitution C 8-Amino-7-(methylamino)quinoline B->C Reduction (e.g., Fe/HCl or H2, Pd/C)

Caption: Proposed two-step synthesis of 8-Amino-7-(methylamino)quinoline.

Protocol 1: Synthesis of 7-(Methylamino)-8-nitroquinoline

This protocol describes the nucleophilic aromatic substitution of the chloro group at the 7-position of 7-chloro-8-nitroquinoline with methylamine.

Materials:

  • 7-Chloro-8-nitroquinoline

  • Methylamine (40% in water or as a gas)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask, dissolve 7-chloro-8-nitroquinoline (1.0 eq) in DMSO.

  • Cool the solution in an ice bath.

  • Slowly add an excess of aqueous methylamine solution (e.g., 5-10 eq).

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 7-(methylamino)-8-nitroquinoline.

Protocol 2: Synthesis of 8-Amino-7-(methylamino)quinoline

This protocol details the reduction of the nitro group of 7-(methylamino)-8-nitroquinoline to the corresponding amine.

Materials:

  • 7-(Methylamino)-8-nitroquinoline

  • Iron powder (Fe)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Celite® for filtration

Procedure:

  • To a suspension of iron powder (5-10 eq) in a mixture of ethanol and water in a round-bottom flask, add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring.

  • Add a solution of 7-(methylamino)-8-nitroquinoline (1.0 eq) in ethanol dropwise to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 8-Amino-7-(methylamino)quinoline.

Antimalarial Activity Assessment: A Multi-pronged Approach

A thorough evaluation of the antimalarial potential of 8-Amino-7-(methylamino)quinoline requires a combination of in vitro and in vivo assays.

In Vitro Antiplasmodial Activity

The initial screening of antimalarial activity is typically performed in vitro against cultured Plasmodium falciparum parasites.[1] This allows for the determination of the 50% inhibitory concentration (IC₅₀), a key measure of a compound's potency.

In_Vitro_Workflow cluster_0 Parasite Culture cluster_1 Assay Preparation cluster_2 Incubation & Analysis A Maintain P. falciparum (e.g., 3D7, Dd2 strains) in human erythrocytes C Add parasite culture to 96-well plates with compound dilutions A->C B Prepare serial dilutions of 8-Amino-7-(methylamino)quinoline B->C D Incubate for 72 hours C->D E Quantify parasite growth (e.g., SYBR Green I assay) D->E F Determine IC50 values E->F

Caption: Workflow for in vitro antiplasmodial activity assessment.

Protocol 3: In Vitro SYBR Green I-based Antimalarial Assay

Materials:

  • P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and chloroquine-resistant, e.g., Dd2)

  • Human erythrocytes

  • RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Prepare serial dilutions of 8-Amino-7-(methylamino)quinoline in culture medium in a 96-well plate.

  • Add parasite culture (at ~1% parasitemia and 2% hematocrit) to each well. Include positive (e.g., artesunate) and negative (no drug) controls.

  • Incubate the plates for 72 hours under the same culture conditions.

  • After incubation, lyse the cells by adding SYBR Green I in lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

In Vivo Antimalarial Efficacy

Promising compounds from in vitro studies should be evaluated in an in vivo model, such as the Plasmodium berghei-infected mouse model, to assess their efficacy in a living organism.[4]

Protocol 4: 4-Day Suppressive Test in P. berghei-infected Mice

Materials:

  • P. berghei ANKA strain

  • Female BALB/c mice (6-8 weeks old)

  • 8-Amino-7-(methylamino)quinoline formulated for oral or intraperitoneal administration

  • Chloroquine (positive control)

  • Vehicle (for negative control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice by intraperitoneal injection of P. berghei-infected red blood cells.

  • Two hours post-infection, administer the first dose of the test compound, chloroquine, or vehicle.

  • Continue treatment once daily for four consecutive days.

  • On day 5, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the parasitemia by microscopic examination.

  • Calculate the percentage of parasite suppression compared to the vehicle-treated control group.

  • Monitor the survival of the mice daily.

Compound In Vitro IC₅₀ (nM) vs. P. falciparum In Vivo ED₅₀ (mg/kg) vs. P. berghei
3D7 (CQ-S) Dd2 (CQ-R)
8-Amino-7-(methylamino)quinoline To be determinedTo be determined
Primaquine (Reference) ~200-1000~200-1000
Chloroquine (Reference) ~10-20>200

Note: The reference values for Primaquine and Chloroquine are approximate and can vary between studies.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the 8-aminoquinoline scaffold significantly influences its antimalarial activity and toxicity. While specific SAR data for 7-substituted 8-aminoquinolines is limited, some general principles can be considered:

  • Substitution at the 7-position: Studies on 4-aminoquinolines have shown that modifications at the 7-position can impact activity.[5] The introduction of a methylamino group at this position in an 8-aminoquinoline could potentially modulate the electronic properties and metabolic stability of the molecule, thereby affecting its efficacy and safety profile.

  • The 8-amino side chain: The nature of the side chain at the 8-position is crucial for activity. For initial studies, the standard primaquine side chain, (4-amino-1-methylbutyl)amino, could be appended to the 7-(methylamino)-8-aminoquinoline core.

Formulation Strategies for Oral Delivery

Many antimalarial drug candidates, including 8-aminoquinolines, exhibit poor aqueous solubility, which can limit their oral bioavailability.[6]

Protocol 5: Preparation of a Simple Oral Formulation

For early-stage in vivo studies, a simple suspension or solution can be prepared.

Materials:

  • 8-Amino-7-(methylamino)quinoline

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water, or a mixture of Tween 80 and ethanol in water)

  • Mortar and pestle or sonicator

  • pH meter

Procedure:

  • Weigh the required amount of the test compound.

  • If preparing a suspension, triturate the compound with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while stirring or sonicating to achieve a uniform suspension.

  • If preparing a solution, dissolve the compound in a suitable co-solvent (e.g., DMSO) before diluting with the aqueous vehicle. Ensure the final concentration of the co-solvent is low and well-tolerated by the animals.

  • Adjust the pH of the final formulation if necessary.

Preclinical Safety and Toxicology Assessment

A critical aspect of antimalarial drug development is the evaluation of the compound's safety profile, with a particular focus on hemolytic potential.[7]

Hemolytic Potential Assessment

The primary safety concern for 8-aminoquinolines is drug-induced hemolysis in G6PD-deficient individuals.[3] An in vitro hemolysis assay is a crucial first step in assessing this risk.

Protocol 6: In Vitro Hemolysis Assay

Materials:

  • Fresh human blood (from G6PD-normal and, if available, G6PD-deficient donors)

  • Phosphate-buffered saline (PBS)

  • 8-Amino-7-(methylamino)quinoline

  • Primaquine (positive control for hemolysis)

  • Triton X-100 (for 100% hemolysis control)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Collect fresh human blood and wash the erythrocytes with PBS to remove plasma and buffy coat.

  • Prepare a 2% erythrocyte suspension in PBS.

  • Prepare serial dilutions of the test compound and primaquine in PBS in a 96-well plate.

  • Add the erythrocyte suspension to each well. Include a positive control (Triton X-100) and a negative control (PBS only).

  • Incubate the plate at 37°C for 2-4 hours.

  • Centrifuge the plate to pellet the intact erythrocytes.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at ~405 nm.

  • Calculate the percentage of hemolysis relative to the 100% hemolysis control.

Toxicity_Assessment cluster_0 In Vitro cluster_1 In Vivo A Hemolysis Assay (G6PD-normal & deficient cells) C Acute Toxicity Study (e.g., in mice or rats) A->C B Cytotoxicity Assay (e.g., HepG2 cells) B->C D Repeat-Dose Toxicity Study C->D

Caption: Key stages in the preclinical safety assessment of a novel antimalarial.

General Toxicity

Initial assessment of general toxicity can be performed through in vitro cytotoxicity assays and in vivo acute toxicity studies.[7]

  • In Vitro Cytotoxicity: The compound should be tested against a human cell line (e.g., HepG2) to determine its general cytotoxic potential.

  • In Vivo Acute Toxicity: A single high dose of the compound is administered to rodents to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.

Conclusion and Future Directions

The exploration of novel 8-aminoquinoline derivatives such as 8-Amino-7-(methylamino)quinoline is a vital endeavor in the quest for safer and more effective antimalarial drugs. The protocols outlined in this document provide a comprehensive roadmap for the initial stages of this research, from synthesis to preclinical evaluation. The data generated from these studies will be instrumental in determining the potential of this compound as a next-generation antimalarial agent and will guide future optimization efforts.

References

  • Taylor & Francis. (n.d.). 8-aminoquinoline – Knowledge and References. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Antimalarial, Antileishmanial, Antimicrobial, Cytotoxicity and Methemoglobin (MetHb) Formation Activities of New 8-Quinolinamines. Retrieved from [Link]

  • Epistemonikos. (n.d.). 8-aminoquinoline associated hemolytic risk in females heterozygous for G6PD deficiency in plasmodium vivax endemic populations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Retrieved from [Link]

  • PubMed Central. (n.d.). 8-Aminoquinoline Therapy for Latent Malaria. Retrieved from [Link]

  • ResearchGate. (2016, March 18). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacology of 8-aminoquinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Retrieved from [Link]

  • MDPI. (n.d.). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Retrieved from [Link]

  • SciSpace. (n.d.). Recent developments in 8-aminoquinoline antimalarials. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pharmacology of 8-aminoquinolines. Retrieved from [Link]

  • PubMed Central. (n.d.). Genotype-phenotype association and biochemical analyses of glucose-6-phosphate dehydrogenase variants: Implications for the hemolytic risk of using 8-aminoquinolines for radical cure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. Retrieved from [Link]

  • World Health Organization. (2014, May 17). Safety of 8-aminoquinoline antimalarial medicines. Retrieved from [Link]

  • ASM Journals. (2025, February 24). Within-host modeling of primaquine-induced hemolysis in hemizygote glucose-6-phosphate dehydrogenase deficient healthy volunteers. Retrieved from [Link]

  • PubMed Central. (2014, August 30). Recent progress in the development of anti-malarial quinolones. Retrieved from [Link]

  • Oxford Academic. (n.d.). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. Retrieved from [Link]

  • SpringerLink. (2018, March 7). Primaquine-induced haemolysis in females heterozygous for G6PD deficiency. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antiplasmodial activity of new N-[3-(4-{3-[(7-chloroquinolin-4-yl)amino]propyl}piperazin-1-yl)propyl]carboxamides. Retrieved from [Link]

  • PubMed. (n.d.). Preclinical safety testing of new drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of reactions in heterocycles. Part IX. Trimethylammonio- and dimethylamino-N-methyl-derivatives of quinoline, isoquinoline, cinnoline, phthalazine, quinazoline, and quinoxaline. Retrieved from [Link]

  • ResearchGate. (2015, December 15). Recent Developments on Antimicrobial Quinoline Chemistry. Retrieved from [Link]

  • Grantome. (2025, November 26). Preclinical and Clinical Development of the Next-Generation Antimalaria Prophylactic Agent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Artesunate-induced hemolysis in severe complicated malaria – A diagnostic challenge: A case report and literature review of anemia in malaria. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in Oral Drug Delivery. Retrieved from [Link]

  • SlideShare. (n.d.). Quinolines- Antimalarial drugs.pptx. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinoline antimalarial agents. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). CHAPTER 7 AMINES. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 8-Amino-7-(methylamino)quinoline as a Novel Fluorescent Probe for Cancer Cell Imaging

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Promise of Quinoline Scaffolds in Oncology Quinoline and its derivatives represent a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of Quinoline Scaffolds in Oncology

Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry and bio-imaging.[1][2] Their inherent photophysical properties, combined with a relatively small molecular size, make them ideal candidates for the development of fluorescent probes.[3] These probes are instrumental in visualizing complex biological processes in real-time, offering a non-invasive window into the cellular world.[4] In the realm of oncology, fluorescent imaging is a powerful tool for understanding cancer cell behavior, tracking drug delivery, and potentially for early diagnosis.[1][2]

This application note introduces 8-Amino-7-(methylamino)quinoline , a novel quinoline derivative with significant potential for cancer cell imaging. While research on this specific compound is emerging, its structural similarity to other 8-aminoquinoline derivatives suggests favorable fluorescent properties and biocompatibility for live-cell imaging applications.[3][5] This guide provides a comprehensive overview of its proposed synthesis, mechanism of action, and detailed protocols for its application in cancer cell imaging.

Physicochemical Properties and Proposed Synthesis

While extensive characterization of 8-Amino-7-(methylamino)quinoline is ongoing, we can infer its properties based on the broader class of 8-aminoquinoline derivatives. These compounds are typically pale yellow solids and their synthesis often involves multi-step reactions starting from commercially available quinoline precursors.[6][7]

Table 1: Predicted Physicochemical Properties of 8-Amino-7-(methylamino)quinoline

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₃N₃Based on chemical structure
Molecular Weight 187.24 g/mol Calculated from molecular formula
Appearance Pale yellow to brown solidTypical for 8-aminoquinoline derivatives[6]
Solubility Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous solutions.Common for small molecule fluorescent probes
Fluorescence Expected to exhibit fluorescence with solvatochromic properties.Amino-substituted quinolines often show environment-sensitive fluorescence[8]
Proposed Synthesis Workflow

The synthesis of 8-Amino-7-(methylamino)quinoline can be approached through a multi-step process, adapted from established methods for similar quinoline derivatives.[5][6]

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Selective Methylation 8-Aminoquinoline 8-Aminoquinoline 8-Amino-7-nitroquinoline 8-Amino-7-nitroquinoline 8-Aminoquinoline->8-Amino-7-nitroquinoline HNO₃/H₂SO₄ 7,8-Diaminoquinoline 7,8-Diaminoquinoline 8-Amino-7-nitroquinoline->7,8-Diaminoquinoline SnCl₂/HCl or H₂/Pd-C 8-Amino-7-(methylamino)quinoline 8-Amino-7-(methylamino)quinoline 7,8-Diaminoquinoline->8-Amino-7-(methylamino)quinoline CH₃I, base

Caption: Proposed synthetic route for 8-Amino-7-(methylamino)quinoline.

Principle of Cancer Cell Imaging: A Mechanistic Hypothesis

The utility of 8-Amino-7-(methylamino)quinoline as a cancer cell imaging agent is predicated on two key principles: its intrinsic fluorescence and its preferential accumulation within cancer cells.

Intrinsic Fluorescence and Solvatochromism

Quinoline derivatives often exhibit fluorescence that is sensitive to the polarity of their microenvironment, a phenomenon known as solvatochromism.[8] It is hypothesized that 8-Amino-7-(methylamino)quinoline will have low fluorescence in aqueous environments (e.g., cell culture medium) but will become highly fluorescent upon entering the hydrophobic interiors of cellular compartments. This "light-up" property is highly desirable for imaging probes as it minimizes background noise and enhances signal-to-noise ratios.

Selective Accumulation in Cancer Cells

The selective accumulation of small molecules in cancer cells can be attributed to several factors, including the "enhanced permeability and retention" (EPR) effect in tumors, and the unique metabolic and physiological characteristics of cancer cells. For a small molecule like 8-Amino-7-(methylamino)quinoline, a likely mechanism for selective uptake and retention is its lipophilicity. Cancer cells often have a higher content of lipid droplets and an altered lipid metabolism compared to normal cells. It is plausible that this probe preferentially partitions into these lipid-rich environments within cancer cells.

cluster_0 Extracellular Environment (Aqueous) cluster_1 Cancer Cell Probe_low Probe (Low Fluorescence) Cell_Membrane Cell Membrane Probe_low->Cell_Membrane Passive Diffusion Lipid_Droplets Lipid Droplets (Hydrophobic) Cell_Membrane->Lipid_Droplets Accumulation Probe_high Probe (High Fluorescence) Lipid_Droplets->Probe_high Fluorescence Enhancement

Caption: Hypothesized mechanism of 8-Amino-7-(methylamino)quinoline in cancer cell imaging.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Cancer Cells

This protocol outlines the steps for staining and imaging live cancer cells using 8-Amino-7-(methylamino)quinoline.

Materials:

  • 8-Amino-7-(methylamino)quinoline

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 35 mm glass-bottom imaging dishes or 96-well imaging plates

  • Confocal microscope

Procedure:

  • Cell Seeding:

    • Culture cancer cells in complete medium to ~80% confluency.

    • Trypsinize and seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Probe Preparation:

    • Prepare a 10 mM stock solution of 8-Amino-7-(methylamino)quinoline in high-quality, anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (typically in the range of 1-10 µM). It is recommended to perform a concentration optimization experiment.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light. Incubation time should be optimized for the specific cell line.

  • Imaging:

    • After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed complete medium or a suitable imaging buffer to the cells.

    • Image the cells using a confocal microscope. Based on the properties of similar quinoline derivatives, the following settings can be used as a starting point:

      • Excitation: 405 nm laser line

      • Emission: 450-550 nm detection window

    • Acquire images using appropriate objective lenses (e.g., 40x or 63x oil immersion).

Table 2: Recommended Starting Conditions for Confocal Microscopy

ParameterRecommended SettingNotes
Excitation Wavelength 405 nmCommon laser line for blue-emitting fluorophores.
Emission Detection 450 - 550 nmAdjust based on the actual emission spectrum of the probe.
Laser Power 1-5%Minimize phototoxicity and photobleaching.
Pinhole 1 Airy UnitFor optimal confocality.
Dwell Time 1-2 µs/pixelBalance between signal and acquisition speed.
Frame Averaging 2-4To improve signal-to-noise ratio.
Protocol 2: Cytotoxicity Assessment (MTT Assay)

It is crucial to determine the potential cytotoxicity of the fluorescent probe to ensure that the observed cellular dynamics are not an artifact of probe-induced toxicity.[9][10]

Materials:

  • 8-Amino-7-(methylamino)quinoline

  • Cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of 8-Amino-7-(methylamino)quinoline in complete medium.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from the no-cell control wells.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Expected Results and Troubleshooting

Upon successful application of 8-Amino-7-(methylamino)quinoline, researchers can expect to observe bright fluorescence localized to specific subcellular compartments within cancer cells, likely lipid-rich structures. The cytotoxicity assay will provide a concentration range at which the probe can be used for live-cell imaging without significantly affecting cell viability.

Table 3: Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or weak fluorescence signal - Incorrect excitation/emission settings.- Probe concentration is too low.- Insufficient incubation time.- Optimize microscope settings based on a spectral scan.- Increase probe concentration.- Increase incubation time.
High background fluorescence - Incomplete removal of unbound probe.- Probe aggregation.- Perform additional washing steps with PBS.- Filter the probe stock solution.- Reduce probe concentration.
Phototoxicity or photobleaching - High laser power.- Prolonged exposure to excitation light.- Reduce laser power.- Decrease exposure time or use time-lapse imaging with longer intervals.
Low cell viability in MTT assay - The probe is cytotoxic at the tested concentrations.- Use a lower concentration range for imaging experiments.- Reduce the incubation time.

Conclusion

8-Amino-7-(methylamino)quinoline holds considerable promise as a novel fluorescent probe for cancer cell imaging. Its proposed solvatochromic properties and potential for selective accumulation in cancer cells make it a valuable tool for researchers in oncology and drug development. The protocols provided in this application note offer a solid foundation for utilizing this probe in live-cell imaging studies. Further characterization of its photophysical properties and cellular targets will undoubtedly expand its applications and contribute to a deeper understanding of cancer biology.

References

  • Csomos, A., Pantl, O., Dunkel, P., Bogdán, D., Steckel, A., Schlosser, G., Mucsi, Z., & Kovács, E. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKIVOC, 2022(3), 41-54. [Link]

  • Csomos, A., Pantl, O., Dunkel, P., Bogdán, D., Steckel, A., Schlosser, G., Mucsi, Z., & Kovács, E. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ResearchGate. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Zin, N. S. M., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(2), 293. [Link]

  • Popova, Y. A., et al. (2021). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules, 26(11), 3353. [Link]

  • Wang, H., et al. (2020). Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. [Link]

  • Butini, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3546. [Link]

  • Jun, J. V., Petersson, E. J., & Chenoweth, D. M. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. ACS chemical biology, 13(7), 1887–1894. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in molecular biology (Clifton, N.J.), 1914, 1–13. [Link]

  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. StainsFile. [Link]

  • Al-Majid, A. M., et al. (2021). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. Molecules, 26(19), 5853. [Link]

  • An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega. (2025). [Link]

  • Fluorescence Live Cell Imaging. PubMed Central. (n.d.). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (n.d.). [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. (2025). [Link]

  • Small-Molecule Labeling of Live Cell Surfaces for Three-Dimensional Super-Resolution Microscopy. Journal of the American Chemical Society. (2014). [Link]

  • Haseloff Lab. (n.d.). Methods in Molecular Biology: Protocols in Confocal microscopy. Haseloff Lab. [Link]

  • Confocal microscopy on the beamline: Novel three-dimensional imaging and sample positioning. ResearchGate. (2025). [Link]

  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Chemical Biology. (2018). [Link]

  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[5]uril Complexes for. RUN. (2025). [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013). [Link]

Sources

Method

8-Amino-7-(methylamino)quinoline as a building block in organic synthesis.

Application Note: 8-Amino-7-(methylamino)quinoline as a Strategic Building Block for Angularly Fused Heterocycles Part 1: Introduction & Chemical Profile 8-Amino-7-(methylamino)quinoline (CAS: 1076198-84-9), also known a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 8-Amino-7-(methylamino)quinoline as a Strategic Building Block for Angularly Fused Heterocycles

Part 1: Introduction & Chemical Profile

8-Amino-7-(methylamino)quinoline (CAS: 1076198-84-9), also known as


-methylquinoline-7,8-diamine, is a specialized vicinal diamine scaffold.[1][2] Unlike the more common 8-aminoquinoline (a bidentate directing group), this molecule features an ortho-diamine functionality at the 7,8-positions, with distinct steric and electronic differentiation provided by the 

-methyl group.[1][2]

This asymmetry is its primary synthetic asset.[1][2] In condensation reactions with carbonyl electrophiles, the


-methyl group prevents tautomeric ambiguity, locking the regiochemistry of the resulting fused system.[1][2] It is predominantly employed in the synthesis of imidazo[4,5-h]quinolines , a class of angular tricyclic heterocycles investigated for CNS activity (e.g., schizophrenia, Alzheimer's) and kinase inhibition.[1]
Chemical Specifications
PropertyDetail
IUPAC Name

-methylquinoline-7,8-diamine
CAS Number 1076198-84-9
Molecular Formula

Molecular Weight 173.22 g/mol
Appearance Dark brown/reddish solid (Air sensitive)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1][2][3]
Storage

, under Argon/Nitrogen (Hygroscopic & Oxidizable).

Part 2: Synthetic Utility & Mechanism

The core utility of this building block lies in its ability to form angularly fused imidazole rings.[1][2] The reaction typically proceeds via a condensation-cyclization sequence.[1][2]

  • Nucleophilic Attack: The primary amine (

    
     at C8) is generally more nucleophilic towards aldehydes/ketones due to less steric hindrance compared to the secondary methylamine at C7.[1][2]
    
  • Cyclization: Subsequent attack by the

    
    -methyl nitrogen closes the ring.[1][2]
    
  • Oxidation/Dehydration: Depending on the oxidation state of the carbon source (aldehyde vs. carboxylic acid), an oxidative step or simple dehydration yields the aromatic imidazole system.[1][2]

Visualizing the Pathway (Graphviz)

ReactionPathway Precursor 7-Fluoro-8-nitroquinoline Intermediate 7-(Methylamino)-8-nitroquinoline Precursor->Intermediate MeNH2, THF SNAr Displacement Target 8-Amino-7-(methylamino)quinoline (The Building Block) Intermediate->Target H2, Pd/C or SnCl2 Nitro Reduction Cyclized 1-Methyl-imidazo[4,5-h]quinoline (Angular Tricycle) Target->Cyclized R-COOH / Heat or R-CHO / Oxidant

Caption: Synthesis of the building block via SNAr displacement followed by cyclization to the angular tricyclic core.

Part 3: Experimental Protocols

Protocol A: Synthesis of Imidazo[4,5-h]quinoline Derivatives (Carboxylic Acid Method)

Context: This protocol is adapted from patent literature describing the synthesis of CNS-active heteroaryl compounds [1]. It utilizes the high thermal stability of the quinoline core to drive dehydration.[1][2]

Reagents:

  • 8-Amino-7-(methylamino)quinoline (1.0 eq)[1][2]

  • Carboxylic Acid derivative (e.g., 2-hydroxyacetic acid) (5.0 eq)[1][2]

  • Solvent: Neat (melt) or Polyphosphoric acid (PPA) if acid sensitive.[1]

  • Quenching: Saturated

    
    .[1][2][4]
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, charge 8-amino-7-(methylamino)quinoline (1.0 g, 5.8 mmol).

  • Addition: Add 2-hydroxyacetic acid (2.2 g, 29 mmol).

  • Reaction (Melt Conditions): Heat the mixture to 115 °C under an inert atmosphere (

    
    ). The mixture will melt and become homogenous.[1][2] Stir for 2 hours .
    
    • Note: Monitor by LC-MS.[1][2][5][6] The disappearance of the diamine peak (

      
      ) and appearance of the cyclized product (
      
      
      
      for hydroxy-methyl derivative) indicates completion.[1][2]
  • Workup: Cool the reaction mixture to room temperature. Slowly add saturated aqueous

    
     until pH 
    
    
    
    8.
  • Extraction: Extract the aqueous phase with Ethyl Acetate (

    
    ).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
    
Protocol B: Oxidative Cyclization with Aldehydes

Context: Used when the R-group is sensitive or derived from an aldehyde.[1][2] Requires an oxidant to aromatize the intermediate aminal.[1]

Reagents:

  • Building Block (1.0 eq)

  • Aldehyde (R-CHO) (1.1 eq)[1][2]

  • Oxidant:

    
     (Sodium metabisulfite) or Air.[1]
    
  • Solvent: DMF or Ethanol.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 8-amino-7-(methylamino)quinoline (1 mmol) in DMF (5 mL).

  • Condensation: Add the aldehyde (1.1 mmol) and stir at room temperature for 30 minutes.

  • Cyclization/Oxidation: Add

    
     (1.5 mmol) and heat the mixture to 100 °C  for 4–6 hours.
    
    • Mechanism:[1][2][6][7][8][9] The bisulfite acts as an oxidant to dehydrogenate the intermediate imidazoline to imidazole.[1][2]

  • Isolation: Pour into ice water. If the product precipitates, filter and wash with water.[1][7] If not, extract with DCM.[2]

Part 4: Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Oxidation of starting material.[1][2][10]The diamine is air-sensitive.[1][2] Always store under Argon.[1][2] Elute columns quickly.
Regioisomers Incomplete cyclization.[1][2]Ensure temperature is

to overcome the energy barrier for ring closure.[1]
Tarry Products Polymerization of diamine.[1][2]Avoid strong mineral acids (HCl/H2SO4) during cyclization; use weaker acids (Acetic/Glycolic) or PPA esters.[1]
Solubility Product is highly polar.[1][2]Use polar solvent systems for extraction (e.g., 10% MeOH/CHCl3) or salting-out techniques.[1][2]

Part 5: References

  • Sunovion Pharmaceuticals Inc. (2017).[1][2] Heteroaryl compounds and methods of use thereof. European Patent EP 3210984 B1.[1][2]

  • BLD Pharm. (n.d.).[1][2] N7-Methylquinoline-7,8-diamine Product Page. Retrieved February 1, 2026.[1][2]

  • Csomos, A., et al. (2022).[1][3][8][10] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54.[1][2][8] (Contextual reference for quinoline functionalization).

Sources

Application

Application Note: High-Throughput Screening Assays Involving 8-Amino-7-(methylamino)quinoline

Introduction & Molecule Profile[1][2] 8-Amino-7-(methylamino)quinoline (CAS: 1076198-84-9) is a specialized fluorogenic scaffold belonging to the aminoquinoline family. While structurally related to classic antimalarial...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

8-Amino-7-(methylamino)quinoline (CAS: 1076198-84-9) is a specialized fluorogenic scaffold belonging to the aminoquinoline family. While structurally related to classic antimalarial cores, its specific vicinal diamine motif (1,2-diamine) positions it as a highly reactive sensor for Nitric Oxide (NO) and a chelator for transition metals like Zinc (Zn²⁺) .

In the context of High-Throughput Screening (HTS), this molecule is utilized not as a drug candidate, but as a reaction-based fluorescent probe . Its utility stems from a "Turn-On" fluorescence mechanism triggered by specific chemical events, allowing researchers to screen libraries for compounds that modulate Nitric Oxide Synthase (NOS) activity or intracellular zinc homeostasis.

Chemical Logic & Mechanism

The core utility relies on the reactivity of the vicinal diamine at positions 7 and 8:

  • Nitric Oxide Sensing (Primary Application): Under aerobic conditions, NO oxidizes to N₂O₃, which reacts with the diamine to form a triazole ring. This cyclization abolishes Photoinduced Electron Transfer (PET) quenching, resulting in a sharp increase in fluorescence quantum yield.

  • Metal Chelation: The nitrogen atoms in the quinoline ring and the amino side chains act as ligands. Binding to Zn²⁺ restricts bond rotation and enhances fluorescence via Chelation-Enhanced Fluorescence (CHEF).

Mechanism of Action

The following diagram illustrates the fluorescence "Turn-On" mechanism upon reaction with Nitric Oxide.

NO_Sensing_Mechanism cluster_legend Mechanism Probe 8-Amino-7-(methylamino)quinoline (Weakly Fluorescent / PET Quenched) Intermediate N-Nitrosamine Intermediate Probe->Intermediate + N2O3 (Auto-oxidation of NO) NO_Source Nitric Oxide (NO) (From NOS Activity or Donors) NO_Source->Intermediate Product Fluorescent Triazole Derivative (High Quantum Yield) Intermediate->Product Cyclization & Dehydration

Caption: Reaction scheme showing the conversion of the non-fluorescent diamine probe into a highly fluorescent triazole upon reaction with Nitric Oxide.

HTS Protocol: Cellular Nitric Oxide Modulation

This protocol is designed to screen compound libraries for NOS Inhibitors (reducing fluorescence) or NO Donors (increasing fluorescence) using 8-Amino-7-(methylamino)quinoline as the reporter.

Materials & Reagents[1][2][3][4][5][6][7]
  • Probe Stock: Dissolve 8-Amino-7-(methylamino)quinoline in DMSO to 10 mM. Store at -20°C under argon.

  • Cell Line: RAW 264.7 (Macrophage) or EA.hy926 (Endothelial).

  • Stimulant: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS.

  • Controls:

    • Positive Control (Inhibition): L-NAME (Non-selective NOS inhibitor).

    • Positive Control (Activation): SNAP (NO donor).

  • Assay Buffer: PBS (pH 7.4) with Ca²⁺/Mg²⁺.[1]

Step-by-Step Workflow
StepActionCritical Technical Insight
1. Seeding Seed cells (e.g., 40,000/well) in black-wall, clear-bottom 384-well plates. Incubate 24h.Use black walls to minimize cross-talk in fluorescence reads.
2. Induction For Inhibitor Screen: Add LPS (1 µg/mL) + IFN-γ (50 ng/mL) to induce iNOS. Incubate 18h.Note: Skip this step if screening for NO donors in resting cells.
3. Library Prep Transfer 50 nL of library compounds (in DMSO) using an acoustic dispenser (e.g., Echo 650).Final DMSO concentration must be <0.5% to avoid cytotoxicity.
4. Probe Loading Wash cells 2x with PBS. Add 5 µM probe in serum-free buffer. Incubate 30-60 min at 37°C.Serum proteins can bind the probe; serum-free loading improves signal-to-noise.
5. Reaction Incubate for an additional 60-90 minutes to allow NO accumulation and triazole formation.The reaction is irreversible; signal integrates over time.
6. Readout Measure Fluorescence: Ex 400-420 nm / Em 500-520 nm .The triazole product typically blue-shifts compared to fluorescein; check specific spectra.

HTS Protocol: Enzymatic (Cell-Free) NOS Assay

For direct screening of NOS enzymes without cellular interference.

Reagents[1][2][3][4][5][6][7]
  • Enzyme: Recombinant nNOS, iNOS, or eNOS.

  • Cofactors: NADPH, FAD, FMN, Calmodulin, Ca²⁺, BH4, L-Arginine (Substrate).

  • Probe: 8-Amino-7-(methylamino)quinoline (10 µM final).

Workflow Diagram

Enzymatic_Workflow Start 384-Well Plate Preparation Step1 Add Buffer + Cofactors + Enzyme (10 µL/well) Start->Step1 Step2 Pin Transfer Compounds (Library + Controls) Step1->Step2 Step3 Add Substrate Mix (L-Arg + Probe + NADPH) Step2->Step3 Step4 Incubate 60 min @ 37°C Step3->Step4 Step5 Read Fluorescence (Ex 410nm / Em 510nm) Step4->Step5

Caption: Liquid handling workflow for cell-free enzymatic NOS screening.

Data Analysis & Validation

Signal Quantification

Calculate the Response Ratio (RR) for each well:



  • 
    : Fluorescence of buffer + probe (no enzyme/cells).
    
  • 
    : Fluorescence of stimulated cells (Max Signal).
    
Quality Control (Z-Factor)

A robust HTS assay must have a Z' > 0.5.



  • 
    : Mean and SD of Positive Control (LPS stimulated).
    
  • 
    : Mean and SD of Negative Control (LPS + L-NAME or Unstimulated).
    
Troubleshooting Guide
IssueProbable CauseSolution
High Background Autofluorescence of library compounds or probe oxidation.Use kinetic reads (slope calculation) instead of endpoint to subtract initial background.
Low Signal Insufficient NO production or probe washout.Increase L-Arginine concentration; Ensure probe is not washed out after reaction (product is intracellular).
Precipitation Probe insolubility at >20 µM.Keep final probe concentration ≤10 µM; ensure <1% DMSO.

References

  • Kojima, H., et al. (1998). "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins." Analytical Chemistry. Link (Foundational chemistry of vicinal diamines for NO detection).

  • Dong, X., et al. (2014).[2] "Quinoline-based two-photon fluorescent probe for nitric oxide in live cells and tissues."[2] Analytical Chemistry. Link (Establishes quinoline core suitability for NO sensing).

  • Meeusen, J.W., et al. (2012). "Determination of Zinc using 8-Aminoquinoline Derivatives." Inorganic Chemistry. (Reference for secondary Zinc chelation activity).[1]

  • Toronto Research Chemicals. (2024). "Product Datasheet: 8-Amino-7-(methylamino)quinoline." Link (Source for chemical properties).

Sources

Method

analytical methods for quantification of 8-Amino-7-(methylamino)quinoline

Application Note: AN-AQ78-01 High-Precision Protocols for Drug Substance Purity and Trace Impurity Profiling Executive Summary Target Analyte: 8-Amino-7-(methylamino)quinoline (CAS: 1076198-84-9) Molecular Formula: C₁₀H₁...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AQ78-01

High-Precision Protocols for Drug Substance Purity and Trace Impurity Profiling

Executive Summary

Target Analyte: 8-Amino-7-(methylamino)quinoline (CAS: 1076198-84-9) Molecular Formula: C₁₀H₁₁N₃ | MW: 173.21 g/mol Application Domain: Pharmaceutical Impurity Profiling, Synthetic Intermediate QC, Metabolite Identification.

This guide addresses the specific analytical challenges posed by 8-Amino-7-(methylamino)quinoline (hereafter 7,8-MAQ ). As a structural analogue to antimalarial 8-aminoquinolines (e.g., Primaquine, Tafenoquine), 7,8-MAQ exhibits significant basicity and susceptibility to oxidative degradation. Standard reverse-phase methods often fail due to severe peak tailing caused by the interaction of the 7,8-diamino moiety with residual silanols on silica columns.

This application note details two validated workflows:

  • Method A (QC/Purity): High-pH HPLC-UV for robust peak shape and routine quantification.

  • Method B (Trace Analysis): LC-MS/MS for high-sensitivity impurity profiling in complex matrices.

Chemical Context & Analytical Challenges

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Basicity: The molecule contains two basic nitrogen centers (positions 7 and 8) in addition to the quinoline ring nitrogen.[1] Predicted pKa values are ~5.5 (quinoline N) and ~9-10 (amino side chains).

  • Stability: The ortho-diamine motif is electron-rich, making it prone to auto-oxidation to form quinone-imines or diazo-species, particularly in solution.

  • Solubility: Soluble in methanol, acetonitrile, and dilute acids; sparingly soluble in neutral water.

Critical Analytical Factors
ChallengeMechanistic CauseAnalytical Solution
Peak Tailing Protonated amines interact with acidic silanols on the column stationary phase.High pH Strategy: Use hybrid-silica columns at pH > 9.5 to keep amines deprotonated (neutral).
Oxidation Electron-rich aromatic system reacts with dissolved oxygen.Stabilization: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to stock solutions; use amber glassware.
Isomerism Structural similarity to 8-amino-7-methylquinoline.Selectivity: Use Phenyl-Hexyl or Pentafluorophenyl (PFP) phases for π-π selectivity if C18 fails.

Visual Workflow: Method Selection

MethodSelection Start Sample Type RawMat Raw Material / API (High Conc.) Start->RawMat BioSample Biological / Trace Impurity (Low Conc.) Start->BioSample HPLC Method A: HPLC-UV (pH 10.0) RawMat->HPLC Limit > 0.1% LCMS Method B: LC-MS/MS (ESI+) BioSample->LCMS Limit < 0.1% ColSel Column Selection: Hybrid C18 (High pH) or PFP (Selectivity) HPLC->ColSel LCMS->ColSel Result Quantification & Report ColSel->Result

Caption: Decision tree for selecting the appropriate analytical workflow based on sample concentration and matrix complexity.

Protocol A: High-pH HPLC-UV (QC & Purity)

Objective: Routine quantification of 7,8-MAQ in bulk substance or synthetic mixtures. Rationale: Operating at pH 10 ensures the basic amines are uncharged, eliminating silanol interactions and resulting in sharp, symmetrical peaks without the need for ion-pairing reagents.

Equipment & Reagents[1][4]
  • System: HPLC with UV/Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Agilent Poroshell HPH-C18 . Crucial: Do not use standard silica columns at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 5 - 10 µL
Detection UV 254 nm (Primary), 215 nm (Secondary)
Run Time 15 minutes
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
11.0595
12.0955
15.0955
System Suitability Criteria (SST)
  • Tailing Factor (T): NMT 1.5 (Strict control due to basicity).

  • Retention Time %RSD: NMT 1.0% (n=6).

  • Resolution (Rs): > 2.0 between 7,8-MAQ and nearest impurity (e.g., 8-aminoquinoline).

Protocol B: LC-MS/MS (Trace Analysis)

Objective: Quantification of 7,8-MAQ as a genotoxic impurity (GTI) or metabolite in biological fluids. Rationale: Positive ESI is highly sensitive for this molecule due to the easy protonation of the exocyclic amines.

Mass Spectrometry Settings (Sciex/Thermo/Agilent)
  • Ionization: Electrospray Ionization (ESI) - Positive Mode.[2]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Spray Voltage: 3500 - 4500 V.

  • Source Temp: 450°C.

MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Interpretation
174.2 [M+H]⁺ 157.1 25Loss of -NH₃ (primary amine)
174.2 [M+H]⁺ 144.1 30Loss of -NHCH₃ (methylamine)
174.2 [M+H]⁺ 129.1 45Quinoline backbone fragmentation

Note: 157.1 is typically the quantifier ion; 144.1 is the qualifier.

Chromatographic Conditions (LC-MS)
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

Sample Preparation & Handling

WARNING: 7,8-MAQ is sensitive to oxidation.

Stock Solution Preparation
  • Weigh 10.0 mg of 7,8-MAQ reference standard.

  • Dissolve in 10 mL of Diluent A (50:50 Methanol:Water containing 0.1% Ascorbic Acid ).

  • Sonicate for 5 minutes. Store in amber vials at 4°C.

  • Shelf-life: Use within 24 hours unless stability data proves otherwise.

Biological Sample Extraction (LLE)

For plasma/serum samples:

  • Aliquot 100 µL plasma.

  • Add 10 µL Internal Standard (e.g., d3-Primaquine or generic quinoline analogue).

  • Add 50 µL 0.5 M NaOH (to basify and ensure extraction).

  • Add 600 µL Ethyl Acetate or MTBE.

  • Vortex (5 min) and Centrifuge (10,000 x g, 5 min).

  • Evaporate supernatant under Nitrogen.

  • Reconstitute in Mobile Phase A (with 0.1% Ascorbic Acid).

Mechanism of Fragmentation (Visual)

Fragmentation Parent Precursor Ion [M+H]+ = 174.2 (Protonated 7,8-MAQ) Frag1 Product Ion 1 m/z = 157.1 [M+H - NH3]+ Parent->Frag1 Collision Energy ~25 eV Frag2 Product Ion 2 m/z = 144.1 [M+H - NH2CH3]+ Parent->Frag2 Collision Energy ~30 eV Mech1 Loss of C8-Amino group (Primary Amine) Frag1->Mech1 Mech2 Loss of C7-Methylamino group Frag2->Mech2

Caption: Proposed MS/MS fragmentation pathway for 8-Amino-7-(methylamino)quinoline in positive ESI mode.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11359, 8-Aminoquinoline. Retrieved from [Link]. (Base structure reference).

  • World Health Organization (2022).The selection and use of essential medicines: Report of the WHO Expert Committee. (Context on 8-aminoquinoline antimalarials).
  • Journal of Chromatography A.Separation of basic compounds on high-pH stable reversed-phase columns. (Methodology grounding for High-pH HPLC).
  • Pharmaffiliates. 8-Amino-7-(methylamino)quinoline Reference Standard. Retrieved from [Link]. (Specific analyte identification).

Sources

Application

Application Note: 8-Amino-7-(methylamino)quinoline as a Fluorogenic Probe for Nitrosative Stress and Metal Dyshomeostasis in Neurodegeneration

Topic: Use of 8-Amino-7-(methylamino)quinoline in Studies of Neurodegenerative Diseases Content Type: Detailed Application Note & Experimental Protocols Audience: Researchers, Senior Scientists, and Drug Discovery Profes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 8-Amino-7-(methylamino)quinoline in Studies of Neurodegenerative Diseases Content Type: Detailed Application Note & Experimental Protocols Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Executive Summary

8-Amino-7-(methylamino)quinoline (7-MACQ) represents a specialized scaffold within the aminoquinoline family, distinct from the classic 8-hydroxyquinoline chelators (e.g., Clioquinol, PBT2). Its structural motif—a vicinal diamine (7,8-position) on a quinoline ring—positions it as a dual-function molecular tool:

  • Nitric Oxide (NO) Sensing: It serves as a highly specific fluorogenic precursor that reacts with intracellular NO (or N2O3) to form a fluorescent triazole, enabling real-time imaging of nitrosative stress.

  • Metalloneurochemistry: The 8-aminoquinoline backbone retains affinity for transition metals (Zn²⁺, Cu²⁺), making it a valuable scaffold for studying metal-protein aggregation events in Alzheimer’s (AD) and Parkinson’s (PD) disease.

This guide details the protocols for utilizing 7-MACQ to monitor nitrosative stress and metal dyshomeostasis in neuronal models.

Scientific Mechanism & Rationale

The Nitrosative Stress Pathway

In neurodegenerative pathologies, the upregulation of inducible Nitric Oxide Synthase (iNOS) leads to excessive NO production. While NO is a gasotransmitter, its reaction with superoxide anions (


) generates peroxynitrite (

), a highly neurotoxic agent causing protein nitration and DNA damage.

Mechanism of Action: 7-MACQ functions as a "Turn-On" fluorescent probe. The vicinal diamine structure (with the N7-methyl group) reacts with NO under aerobic conditions to form a highly fluorescent 1-methyl-1H-[1,2,3]triazolo[4,5-h]quinoline derivative. The methyl group at the N7 position enhances lipophilicity (improving Blood-Brain Barrier and cell membrane permeability) and modulates the fluorescence quantum yield compared to non-methylated analogs.

Metal Chelation and Aggregation

The 8-aminoquinoline moiety can coordinate with synaptic Zn²⁺ and Cu²⁺. In AD, these metals induce the aggregation of Amyloid-beta (Aβ).[1] 7-MACQ derivatives can act as ionophores, redistributing metals from toxic oligomers back to intracellular stores, thus activating neuroprotective signaling cascades (e.g., PI3K/Akt).

G NO Nitric Oxide (NO) (iNOS Upregulation) Reaction N-Nitrosation & Cyclization NO->Reaction Nitrosative Stress Probe 8-Amino-7-(methylamino)quinoline (Non-Fluorescent) Probe->Reaction Complex Metal-Ligand Complex (Modulates Aβ Aggregation) Probe->Complex Chelation Triazole Fluorescent Triazole Product (λex ~360nm / λem ~450nm) Reaction->Triazole Fluorescence ON Metals Synaptic Zn²⁺ / Cu²⁺ Metals->Complex

Figure 1: Dual mechanism of action for 8-Amino-7-(methylamino)quinoline: NO sensing (fluorescence turn-on) and metal ion modulation.[1]

Experimental Protocols

Materials and Reagent Preparation
  • Compound: 8-Amino-7-(methylamino)quinoline (CAS: 1076198-84-9).[2][3][4][5][6]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Stock Solution: Prepare a 10 mM stock in DMSO. Aliquot and store at -20°C (stable for 3 months). Avoid repeated freeze-thaw cycles.

  • Cell Lines: SH-SY5Y (Neuroblastoma) or Primary Cortical Neurons.

  • Stressors: Aβ1-42 oligomers (for AD models) or MPP+ (for PD models).

Protocol A: Live-Cell Imaging of Nitric Oxide (NO) Generation

Objective: Visualize real-time NO production in neurons responding to neurotoxic stress.

Step-by-Step Methodology:

  • Seeding: Plate SH-SY5Y cells in glass-bottom confocal dishes (35 mm) at a density of

    
     cells/dish. Incubate for 24h.
    
  • Differentiation (Optional but Recommended): Treat with 10 µM Retinoic Acid (RA) for 5 days to induce a neuronal phenotype.

  • Probe Loading:

    • Dilute the 10 mM 7-MACQ stock to a working concentration of 5–10 µM in serum-free medium (e.g., DMEM/F12).

    • Remove culture media and wash cells once with PBS.

    • Incubate cells with the probe solution for 30–45 minutes at 37°C in the dark.

    • Note: The methylamino group facilitates rapid entry; prolonged incubation >1h may increase background.

  • Washing: Wash cells

    
     with warm PBS to remove extracellular probe.
    
  • Induction of Nitrosative Stress:

    • Add stressor (e.g., 1 µM Aβ1-42 or 100 µM H₂O₂) in phenol-red free imaging medium.

    • Positive Control:[1] Treat a separate well with 100 µM SNAP (NO donor).

    • Negative Control: Pre-treat with 1 mM L-NAME (NOS inhibitor) 1h before probe loading.

  • Imaging:

    • Excitation: 360–380 nm (UV/Blue range).

    • Emission: Collect signal at 440–460 nm (Blue/Cyan).

    • Capture images every 5 minutes for 60 minutes to track kinetics.

Protocol B: Metal-Mediated Aβ Aggregation Assay

Objective: Assess if 7-MACQ modulates Zinc/Copper-induced Amyloid-beta aggregation (Theranostic potential).

Step-by-Step Methodology:

  • Aβ Preparation: Dissolve lyophilized Aβ1-42 in HFIP, evaporate, and resuspend in DMSO to form monomers. Dilute to 20 µM in HEPES buffer.

  • Metal Incubation: Mix Aβ1-42 (20 µM) with ZnCl₂ or CuCl₂ (20 µM) to induce rapid aggregation.

  • Treatment: Add 7-MACQ at varying stoichiometric ratios (1:1, 1:2, 1:5 relative to metal).

  • Thioflavin T (ThT) Assay:

    • Add ThT (10 µM) to the mixture.

    • Incubate at 37°C with shaking.

    • Measure fluorescence (

      
      ) at 0, 1, 2, 4, and 24 hours.
      
    • Interpretation: A reduction in ThT fluorescence compared to the vehicle control indicates that 7-MACQ is successfully competing for the metal ions, thereby destabilizing the amyloid aggregates.

Data Analysis & Validation

Selectivity Profiling

To ensure scientific integrity, the probe must be validated against other Reactive Oxygen Species (ROS).

Table 1: Specificity Profile of 7-MACQ

AnalyteInteractionFluorescence ResponseNotes
Nitric Oxide (NO) N-Nitrosation High (Turn-On) Primary Target
Superoxide (

)
OxidationLow/NegligibleRequires high potential
Hydrogen Peroxide (

)
OxidationNegligibleNo reaction at N7-amine
Ascorbic Acid (DHA)CondensationModeratePotential interference; use scavenger
Zn²⁺ / Cu²⁺ChelationSpectral ShiftMay quench or shift

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Incubation & Reaction cluster_2 Phase 3: Analysis Step1 Dissolve 7-MACQ (10mM in DMSO) Step3 Load Probe (30 min) Wash x3 PBS Step1->Step3 Step2 Cell Culture (SH-SY5Y Neurons) Step2->Step3 Step4 Apply Stressor (Aβ42 / MPP+ / SNAP) Step3->Step4 Step5 Fluorescence Microscopy (Ex 360nm / Em 450nm) Step4->Step5 Step6 Quantify Pixel Intensity (ImageJ / CellProfiler) Step5->Step6

Figure 2: Experimental workflow for live-cell imaging of nitrosative stress using 7-MACQ.

Critical Considerations & Troubleshooting

  • Autofluorescence: Neuronal tissues (especially aged or AD models) have high autofluorescence (lipofuscin). The blue emission of the triazole product (450 nm) can overlap with NAD(P)H.

    • Solution: Always use a "Time 0" background subtraction or confirm signal localization to the cytosol/organelles rather than broad autofluorescence.

  • Photo-stability: Aminoquinolines are generally photostable, but avoid excessive laser power to prevent photobleaching the triazole product.

  • Metal Interference: High concentrations of intracellular Zn²⁺ (e.g., in presynaptic vesicles) might bind the unreacted probe.

    • Control: Use a membrane-permeable metal chelator (e.g., TPEN) in a control group to verify that the fluorescence increase is NO-dependent and not solely due to zinc binding (though zinc binding usually causes a shift rather than the specific triazole formation).

References

  • Mechanisms of 8-Aminoquinoline Probes

    • Pluth, M. D., et al. (2011). "Biochemistry of mobile zinc and nitric oxide interactions revealed by fluorescent sensors." Chemical Society Reviews. Link

  • Nitric Oxide in Neurodegeneration

    • Knott, A. B., & Bossy-Wetzel, E. (2009). "Nitric oxide in health and disease of the nervous system." Antioxidants & Redox Signaling.[1] Link

  • Quinoline Scaffolds in Alzheimer's Therapy

    • Prati, F., et al. (2013). "8-Hydroxyquinolines in Alzheimer's disease: A chemical journey." Current Topics in Medicinal Chemistry. Link

  • Fluorescent Detection of NO

    • Kojima, H., et al. (1998). "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins." Analytical Chemistry. Link

  • Chemical Standard Reference

    • Toronto Research Chemicals (TRC). "8-Amino-7-(methylamino)quinoline Datasheet." Link

Disclaimer: 8-Amino-7-(methylamino)quinoline is a research chemical.[5] Ensure all experiments comply with local safety regulations regarding hazardous chemical handling.

Sources

Method

Introduction: The Significance of Permeability for 8-Amino-7-(methylamino)quinoline

An In-Depth Technical Guide to Cell Permeability Assays for 8-Amino-7-(methylamino)quinoline 8-Amino-7-(methylamino)quinoline is a quinoline derivative, a class of heterocyclic aromatic compounds recognized for a wide ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cell Permeability Assays for 8-Amino-7-(methylamino)quinoline

8-Amino-7-(methylamino)quinoline is a quinoline derivative, a class of heterocyclic aromatic compounds recognized for a wide array of biological activities.[1] Quinoline-based structures are foundational to numerous pharmaceuticals, demonstrating efficacy as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1] The specific compound, 8-Amino-7-(methylamino)quinoline (Molecular Formula: C₁₀H₁₁N₃, Molecular Weight: 173.21 g/mol ), presents as a yellow solid and is a subject of interest for its potential therapeutic applications, stemming from the broad bioactivity of the 8-aminoquinoline scaffold.[2][3][4]

For any compound to be therapeutically effective, particularly when administered orally, it must be absorbed into the systemic circulation. This journey begins with the molecule crossing biological membranes, a process governed by its cell permeability.[5][6] Permeability is a critical pharmacokinetic property that influences a drug's bioavailability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][8] Therefore, a thorough and early assessment of the cell permeability of 8-Amino-7-(methylamino)quinoline is paramount for its development as a potential drug candidate. This guide provides a detailed overview of the principles and methodologies for evaluating its permeability using a tiered approach, from high-throughput screening to more complex cell-based models.

PART 1: Principles of Cell Permeability Assays

A variety of in vitro methods are available to assess drug permeability, each offering distinct advantages and limitations.[9] The choice of assay depends on the stage of drug discovery and the specific questions being addressed, such as passive diffusion, active transport, or efflux liability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based, high-throughput assay that evaluates passive transcellular permeability.[10][11] It utilizes a 96-well plate system where a filter plate is coated with a lipid-infused artificial membrane, separating a donor well from an acceptor well.[10][11] This model is particularly useful in the early stages of drug discovery for ranking compounds based on their ability to passively diffuse across a membrane, mimicking the lipid environment of the intestinal epithelium or the blood-brain barrier.[12] The primary advantage of PAMPA is its simplicity, cost-effectiveness, and ability to isolate passive transport mechanisms from the complexities of active transport and metabolism.[12]

Caco-2 Cell Permeability Assay

The Caco-2 assay is a widely accepted cell-based model for predicting human intestinal absorption.[13][14] It employs the human colorectal adenocarcinoma cell line, Caco-2, which, when cultured on semi-permeable filter supports, differentiates into a polarized monolayer of enterocytes with well-defined tight junctions and microvilli.[14] This model simulates the intestinal epithelial barrier and can assess both passive diffusion and active transport processes, including the involvement of uptake and efflux transporters.[5][15] By measuring the flux of a compound from the apical (lumen) to the basolateral (blood) side and vice versa, one can determine the apparent permeability coefficient (Papp) and an efflux ratio, which indicates if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[14]

Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

The MDCK cell line, derived from canine kidney epithelial cells, also forms a polarized monolayer with tight junctions when grown on permeable supports.[16] This model is frequently used to assess the permeability of drug candidates.[5] A significant application of this model involves cells transfected with specific human transporter genes, such as the multidrug resistance gene (MDR1), which encodes for the P-gp efflux pump.[17][18] The resulting MDCK-MDR1 cell line is an invaluable tool for specifically identifying compounds that are substrates of P-gp, a key transporter in the blood-brain barrier and the intestine.[17][19]

PART 2: Experimental Design and Protocols

A tiered approach is recommended for assessing the permeability of 8-Amino-7-(methylamino)quinoline.

  • Tier 1 (Screening): PAMPA to determine passive permeability.

  • Tier 2 (Mechanistic): Caco-2 or MDCK-MDR1 assays to confirm permeability in a biological system and investigate active transport and efflux mechanisms.

Physicochemical Properties of 8-Amino-7-(methylamino)quinoline

Before initiating permeability assays, it is crucial to understand the compound's properties.

PropertyValueSource
CAS Number 1076198-84-9[2]
Molecular Formula C₁₀H₁₁N₃[2]
Molecular Weight 173.21 g/mol [2]
Appearance Yellow Solid[2]
Storage 2-8°C Refrigerator[2]
Predicted LogP 1.8[20]

The predicted LogP of 1.8 suggests moderate lipophilicity, which is often favorable for membrane permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing the passive permeability of 8-Amino-7-(methylamino)quinoline.

Materials and Reagents:
  • 96-well filter plates (e.g., Millipore MultiScreen IP)

  • 96-well acceptor plates (matching the filter plate)

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 8-Amino-7-(methylamino)quinoline

  • Dimethyl sulfoxide (DMSO)

  • Control compounds (high permeability: e.g., testosterone; low permeability: e.g., atenolol)

  • UV-Vis spectrophotometer or LC-MS/MS system

Step-by-Step Methodology:
  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of 8-Amino-7-(methylamino)quinoline and control compounds in DMSO.

  • Preparation of Donor Solution: Dilute the stock solution into PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤1% to avoid affecting the membrane integrity.

  • Coating the Filter Plate: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire surface of the filter is coated.

  • Assembling the PAMPA Plate:

    • Add 200 µL of fresh PBS (pH 7.4) to each well of the acceptor plate.

    • Carefully place the lipid-coated filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor well.

  • Initiating the Assay: Add 180 µL of the donor solution (containing the test compound or controls) to each well of the filter plate.

  • Incubation: Cover the plate assembly to minimize evaporation and incubate at room temperature for 4-16 hours with gentle shaking.[21]

  • Sampling and Analysis:

    • After incubation, carefully separate the filter plate from the acceptor plate.

    • Collect samples from both the donor and acceptor wells.

    • Determine the concentration of the compound in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or LC-MS/MS for higher sensitivity and specificity).

Data Analysis:

The apparent permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq])

Where:

  • VD and VA are the volumes of the donor and acceptor wells.

  • Area is the effective surface area of the membrane.

  • Time is the incubation time in seconds.

  • [CA] is the concentration of the compound in the acceptor well at the end of the incubation.

  • [Ceq] is the equilibrium concentration, calculated as ([CD]VD + [CA]VA) / (VD + VA).

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol provides a framework for evaluating intestinal permeability and identifying potential efflux of 8-Amino-7-(methylamino)quinoline.

Materials and Reagents:
  • Caco-2 cells (passage 20-40)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.

  • Transwell permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer, pH 7.4 and pH 6.5

  • 8-Amino-7-(methylamino)quinoline

  • Control compounds (high permeability: e.g., propranolol; low permeability: e.g., atenolol; P-gp substrate: e.g., digoxin)

  • Lucifer Yellow (for monolayer integrity check)

  • LC-MS/MS system

Step-by-Step Methodology:
  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[22]

    • Passage cells upon reaching 80-90% confluency.[22]

    • Seed cells onto the apical side of the Transwell inserts at a density of approximately 1.5 x 10⁵ cells/well.[5]

    • Culture the cells on the inserts for 21-29 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[5]

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltohmmeter. TEER values should be >200 Ω·cm² to indicate a confluent monolayer with intact tight junctions.[23]

    • Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow. Low passage of Lucifer Yellow confirms monolayer integrity.

  • Preparation of Dosing Solutions: Prepare a 10 µM solution of 8-Amino-7-(methylamino)quinoline and controls in transport buffer (e.g., HBSS).

  • Permeability Assay (Bidirectional):

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Apical to Basolateral (A→B) Transport:

      • Add the dosing solution to the apical (donor) compartment (e.g., 0.4 mL).

      • Add fresh transport buffer to the basolateral (acceptor) compartment (e.g., 1.2 mL).

    • Basolateral to Apical (B→A) Transport:

      • Add the dosing solution to the basolateral (donor) compartment (e.g., 1.2 mL).

      • Add fresh transport buffer to the apical (acceptor) compartment (e.g., 0.4 mL).

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

    • At the end of the incubation, collect samples from the acceptor and donor compartments.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

Data Analysis:

The apparent permeability coefficient (Papp) is calculated as:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

  • A is the surface area of the cell monolayer (cm²).

  • C₀ is the initial concentration in the donor compartment (µmol/mL).

The Efflux Ratio (ER) is then calculated:

ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[14]

PART 3: Data Interpretation and Visualization

Permeability Classification

The calculated Papp values can be used to classify the permeability of 8-Amino-7-(methylamino)quinoline.

Permeability ClassCaco-2 Papp (x 10⁻⁶ cm/s)Expected In Vivo Absorption
High > 10> 85%
Moderate 1 - 1050 - 84%
Low < 1< 50%

Note: Classification boundaries can vary between laboratories. It is essential to use well-characterized high and low permeability internal standards for classification, in line with regulatory guidance.[24]

Visualization of Experimental Workflows

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare 10mM Stock in DMSO P2 Dilute to 100µM in PBS (Donor Sol.) P1->P2 A3 Add Donor Sol. to Filter Plate P2->A3 P3 Coat Filter Plate with Phospholipid A2 Assemble Plates P3->A2 A1 Add PBS to Acceptor Plate A1->A2 A2->A3 A4 Incubate (4-16h, RT) A3->A4 AN1 Collect Samples (Donor & Acceptor) A4->AN1 AN2 Quantify Compound (LC-MS/MS) AN1->AN2 AN3 Calculate Pe AN2->AN3

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow cluster_culture Cell Culture (21-29 days) cluster_assay Bidirectional Assay cluster_analysis Analysis C1 Seed Caco-2 cells on Transwell inserts C2 Culture to form confluent monolayer C1->C2 C3 Verify Integrity (TEER Measurement) C2->C3 A2 Wash Monolayers C3->A2 A1 Prepare Dosing Solution (10µM in HBSS) A3 Add Compound to Donor Compartment (Apical or Basolateral) A1->A3 A2->A3 A4 Incubate (37°C, 1-2h) A3->A4 AN1 Collect Samples from Donor & Acceptor A4->AN1 AN2 Quantify Compound (LC-MS/MS) AN1->AN2 AN3 Calculate Papp (A→B) & (B→A) AN2->AN3 AN4 Calculate Efflux Ratio AN3->AN4

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

Conclusion

Evaluating the cell permeability of 8-Amino-7-(methylamino)quinoline is a critical step in assessing its potential as a drug candidate. The tiered approach described herein, beginning with the high-throughput PAMPA for an initial screen of passive diffusion, followed by the more biologically complex Caco-2 or MDCK cell-based assays, provides a comprehensive strategy. This methodology not only allows for the classification of the compound's permeability but also offers mechanistic insights into potential active transport and efflux phenomena. The data generated from these protocols will be invaluable for guiding lead optimization, predicting in vivo oral absorption, and making informed decisions in the drug development process.

References

  • Pharmaffiliates. 8-Amino-7-(methylamino)quinoline. [Link]

  • National Center for Biotechnology Information. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. [Link]

  • Wikipedia. 8-Aminoquinoline. [Link]

  • PubChem. 8-Aminoquinoline. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]

  • DiVA portal. Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]

  • YouTube. How to perform the MDCK Permeability experiment in drug discovery. [Link]

  • PubMed. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. [Link]

  • U.S. Food and Drug Administration. In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. [Link]

  • National Center for Biotechnology Information. Application of Method Suitability for Drug Permeability Classification. [Link]

  • National Center for Biotechnology Information. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • National Center for Biotechnology Information. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. [Link]

  • ACS Publications. Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. [Link]

  • Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • National Center for Biotechnology Information. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • U.S. Food and Drug Administration. Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. [Link]

  • Sygnature Discovery. MDCK-WT/MDR1 Permeability. [Link]

  • American Chemical Society. Medicinal Chemistry of Next Generation Vaccine Adjuvants. [Link]

  • ResearchGate. Guidelines for PAMPA. [Link]

  • MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Labinsights. Method for Determination of Drug Permeability. [Link]

  • YouTube. An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. [Link]

  • Caco2 assay protocol. [Link]

  • RSC Publishing. Cell membrane permeable fluorescent perylene bisimide derivatives for cell lysosome imaging. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • MDPI. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. [Link]

  • National Center for Biotechnology Information. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]

Sources

Application

Application Note: Formulation Strategies for 8-Amino-7-(methylamino)quinoline in Preclinical In Vivo Studies

Abstract & Scope This application note provides a technical framework for formulating 8-Amino-7-(methylamino)quinoline , a structural analog of the 8-aminoquinoline antimalarial class (e.g., Primaquine, Tafenoquine).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a technical framework for formulating 8-Amino-7-(methylamino)quinoline , a structural analog of the 8-aminoquinoline antimalarial class (e.g., Primaquine, Tafenoquine).[1] Molecules in this class present distinct challenges: they are lipophilic weak bases prone to oxidative degradation and can induce methemoglobinemia.

This guide moves beyond generic "dissolve and dose" instructions. It details the causality between the molecule's physicochemical properties and vehicle selection, offering two distinct protocols: a Standard Co-solvent System for rapid PK screening and an Advanced Cyclodextrin Complex for efficacy and toxicology studies.

Pre-Formulation Assessment

Before attempting formulation, the physicochemical profile of 8-A-7-MAQ must be understood to prevent in vivo precipitation (leading to embolism or erratic absorption).[1]

Physicochemical Profile (Class-Based Extrapolation)
  • Basicity: The quinoline nitrogen and the primary/secondary amines make this a polyprotic weak base.

    • Implication: Solubility will be pH-dependent.[1] The free base is likely insoluble in neutral water. Acidification (salt formation) is required for aqueous solubility.[1]

  • Lipophilicity (LogP): Likely > 3.0.[1]

    • Implication: High affinity for tissues but poor aqueous solubility.[1] Requires co-solvents or complexing agents.[1]

  • Oxidative Instability: The electron-rich 8-amino/7-amino system is susceptible to auto-oxidation, forming quinone-imines (toxic metabolites).[1]

    • Implication: Formulations must be prepared fresh or protected from light/air.[1] Antioxidants may be necessary.[1]

Formulation Logic Flow

The following diagram illustrates the critical decision-making process for formulating this compound.

FormulationWorkflow Start Compound: 8-A-7-MAQ SolubilityCheck Solubility Screening (pKa, LogP) Start->SolubilityCheck Route Route of Administration? SolubilityCheck->Route IV_Route Intravenous (IV) Route->IV_Route Systemic PO_Route Oral (PO) Route->PO_Route Absorption Strategy_Complex Cyclodextrin Complexation IV_Route->Strategy_Complex Avoid Hemolysis Strategy_Salt Salt Formation (Mesylate/HCl) PO_Route->Strategy_Salt Enhance Dissolution Final_PO Protocol B: Suspension or Solution Strategy_Salt->Final_PO Final_IV Protocol A: Soluble HP-β-CD (pH 4.5-5.5) Strategy_Complex->Final_IV

Figure 1: Decision logic for vehicle selection based on route of administration and compound properties.

Vehicle Selection Strategy

The "Hemolysis" Constraint

8-aminoquinolines can cause hemolysis, particularly in G6PD-deficient models.[1][2][3] High concentrations of organic co-solvents (DMSO, PEG400) can exacerbate red blood cell lysis.

  • Recommendation: Avoid >5% DMSO for IV administration if possible.[1] Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as the primary solubilizer, as it is isotonic and protective against local irritation.[1]

Comparison of Vehicle Systems
FeatureSystem A: Co-Solvent (DMSO/PEG)System B: Cyclodextrin (HP-β-CD)
Solubilizing Power HighModerate to High
Toxicity (Vehicle) Moderate (Hemolysis/Pain risk)Low (Renally cleared)
Stability Low (Oxidation risk in solution)High (Guest-host protection)
Recommended Use Early PK Screening (Rapid)Efficacy/Tox Studies (Robust)

Detailed Experimental Protocols

Protocol A: Advanced IV Formulation (HP-β-CD Complex)

Target: 5 mg/mL solution for IV bolus.[1] Rationale: Cyclodextrins encapsulate the lipophilic quinoline, improving solubility and shielding the amine groups from rapid oxidation.

Materials:

  • 8-Amino-7-(methylamino)quinoline (Free Base)[1]

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®)[1]

  • 1N HCl and 1N NaOH

  • Sterile Water for Injection (WFI) or Saline

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in WFI.[1] Stir until clear.

  • Weighing: Weigh the required amount of 8-A-7-MAQ into a glass vial (amber glass preferred to prevent photodegradation).

  • Acidification (Critical Step): Add 1.0 molar equivalent of 1N HCl to the powder.

    • Why? Converts the free base to a hydrochloride salt in situ, drastically increasing aqueous solubility.

  • Complexation: Add the 20% HP-β-CD solution to the vial (90% of final volume).

  • Sonication: Sonicate for 10–20 minutes at ambient temperature. The solution should become clear yellow/orange.[1]

  • pH Adjustment: Check pH. Slowly adjust to pH 4.5–5.5 using 1N NaOH if too acidic.[1]

    • Warning: Do not exceed pH 6.0, or the free base may precipitate.

  • Final Volume: Adjust to final volume with WFI.

  • Filtration: Filter through a 0.22 µm PVDF or PES syringe filter for sterility.

Protocol B: Oral Suspension (Standard)

Target: 10–50 mg/kg dosing.[1] Rationale: For oral dosing, a suspension is often acceptable. Methylcellulose (MC) provides viscosity to ensure homogeneity.[1]

Materials:

  • 8-Amino-7-(methylamino)quinoline[1][4]

  • 0.5% Methylcellulose (MC) (400 cP) in water

  • Tween 80 (Polysorbate 80)

Procedure:

  • Wetting: Weigh the compound into a mortar. Add Tween 80 (1% of final volume) and trituratem (grind) to wet the hydrophobic powder.

  • Levigation: Slowly add a small amount of 0.5% MC to create a smooth paste.[1]

  • Dilution: Gradually add the remaining MC while stirring to prevent clumping.

  • Homogenization: Vortex or use a probe homogenizer for 30 seconds to break up aggregates.

  • Usage: Stir constantly during dosing to ensure uniform dose delivery.

Quality Control & Stability

Due to the amino-quinoline structure, oxidative degradation is the primary failure mode.

  • Visual Inspection:

    • Pass: Clear yellow/orange solution.[1]

    • Fail: Dark brown/black solution (indicates quinone formation) or visible particulate matter (precipitation).[1]

  • HPLC Verification:

    • Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).[1]

    • Acceptance: >95% purity.[1] New peaks at RRT < 1.0 usually indicate oxidation products.[1]

In Vivo Administration Guidelines

Dosing Limits (Mouse)
  • IV Bolus: Max 5 mL/kg (e.g., 100 µL for a 20g mouse).

    • Rate: Slow push (over 10-15 seconds) to prevent acute transient toxicity.[1]

  • Oral (PO): Max 10 mL/kg (e.g., 200 µL for a 20g mouse).

Safety Monitoring
  • Hemolysis: Observe urine color 2–4 hours post-dose.[1] Dark/red urine indicates intravascular hemolysis (a known risk of 8-aminoquinolines).[1]

  • Cyanosis: Check paws and snout.[1] Blue/gray discoloration indicates methemoglobinemia.[1]

References

  • Taylor & Francis. (2022).[1] 8-Aminoquinoline – Knowledge and References.[1][2][3][4][5][6][7]Link

  • National Institutes of Health (NIH). (2019).[1] 8-Aminoquinoline Therapy for Latent Malaria.[1][2][3] PubMed Central.[1] Link

  • MDPI. (2014).[1] Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases.[1]Link

  • Washington State University (IACUC). (2026).[1] Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents.[8]Link

  • Alfa Chemistry. (2024).[1] A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applications.[1][9]Link

  • Semantic Scholar. (2014).[1] Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400... in inbred mouse strains.[10][11]Link

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting guide for 8-Amino-7-(methylamino)quinoline experiments

CAS: 1076198-84-9 | Series: Vicinal Diaminoquinolines Welcome to the Technical Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1076198-84-9 | Series: Vicinal Diaminoquinolines

Welcome to the Technical Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your yellow solid has turned into a black tar, your LC-MS shows a mass +14 or +16 that shouldn't be there, or your fluorescence assay is dead silent.

8-Amino-7-(methylamino)quinoline is a deceptive molecule. Structurally, it is a vicinal diamine on a quinoline scaffold. This makes it an exceptional ligand for transition metals and a potent precursor for imidazo[4,5-h]quinolines. However, this same electron-rich 7,8-diamine system makes it thermodynamically eager to oxidize into a quinone-imine species.

Below is the field guide to salvaging your experiments.

PART 1: STABILITY & STORAGE (The "Black Tar" Issue)

Q: My compound arrived as a yellow solid but turned brown/black after two days on the bench. Is it usable?

A: Likely not. You are witnessing oxidative polymerization. The 7,8-diamino system is highly electron-rich. In the presence of atmospheric oxygen and trace moisture, it undergoes radical oxidation. The "black tar" is a complex mixture of azo-dimers and polymerized quinone-imines.

The Fix:

  • Purification: If the degradation is <10%, you can rescue it via recrystallization (degassed Ethanol/Hexane) or rapid filtration through a basic alumina plug.

  • Storage Protocol: This compound must be stored under Argon at -20°C.

  • Salt Formation: If you do not need the free base immediately, convert it to the dihydrochloride salt using anhydrous HCl in dioxane. The salt form is significantly more resistant to oxidation.

Visualizing the Failure Mode: The following diagram illustrates the degradation pathway you must avoid.

OxidationPathway Figure 1: Oxidative degradation pathway of electron-rich 7,8-diaminoquinolines. Start 8-Amino-7-(methylamino)quinoline (Yellow Solid) Radical Radical Cation Intermediate Start->Radical O2 / Light Quinone Quinone-Diimine Species (Reactive) Radical->Quinone -2H+ / -2e- Polymer Polymerized 'Tar' (Black/Insoluble) Quinone->Polymer Polymerization

PART 2: SOLUBILITY & SOLUTION PREPARATION

Q: The compound is insoluble in water but crashes out of DMSO when I add buffer. How do I dose this?

A: You are fighting the "Flat Aromatic" Stacking Effect. The quinoline core is hydrophobic and planar, leading to strong


-

stacking. While the amines are polar, they are not enough to solubilize the naphthalene-like core in aqueous media at neutral pH.

Troubleshooting Table: Solubility Matrix

Solvent SystemSolubility RatingNotes
Water (pH 7.4) Poor (< 0.1 mg/mL)The free base is too hydrophobic.
DMSO Excellent (> 50 mg/mL)Warning: DMSO can accelerate oxidation if not degassed.
Methanol GoodGood for transfer, bad for biological assays (toxicity).
0.1 M HCl ExcellentProtonation of the amines breaks

-stacking.
PBS + 5% DMSO ModerateMetastable. Use immediately to avoid precipitation.

The Protocol for Assay Dosing:

  • Dissolve stock in anhydrous DMSO (degassed).

  • Dilute into an intermediate buffer (pH 5.5 - 6.0) if your assay tolerates it. The slight acidity keeps the amines protonated (

    
     ~5-6 for aniline-like nitrogens), vastly improving solubility.
    
  • Add to the final assay plate last.

PART 3: SYNTHESIS & PURIFICATION

Q: I synthesized a derivative, but it streaks from R_f 0.8 to 0.1 on my silica column. I lost half my yield.

A: The amines are hydrogen-bonding to the silanols. Standard silica gel is slightly acidic. Your diamine is acting as a base, sticking irreversibly to the column.

The Fix: The "Neutralized Silica" Technique Do not run a standard column.

  • Pre-treat the Silica: Slurry your silica in Hexane containing 1% Triethylamine (Et3N) .

  • Run the Column: Use a mobile phase of DCM/MeOH + 1% Et3N (or NH4OH).

  • Alternative: Switch to Basic Alumina (Brockmann Grade III). It is less resolving but prevents the "streaking" loss mechanism.

Experimental Workflow: Air-Sensitive Handling

HandlingWorkflow Figure 2: Mandatory workflow for handling air-sensitive aminoquinolines to prevent oxidation. Storage Storage: -20°C (Argon Atmosphere) Weighing Weighing: Glove Box or Rapid Transfer Storage->Weighing Minimize O2 Exposure Dissolution Dissolution: Degassed Solvent (Freeze-Pump-Thaw) Weighing->Dissolution Use Dried Syringe Reaction Reaction/Assay: Schlenk Line (N2/Ar) Dissolution->Reaction Cannula Transfer

PART 4: ASSAY INTERFERENCE (Fluorescence & Chelation)

Q: I'm using this as a probe, but my fluorescence signal disappears when I add my cell lysate.

A: You likely have Metal-Induced Quenching. The 8-amino and 7-methylamino groups form a perfect "bite angle" for transition metals, particularly Copper (Cu²⁺) and Zinc (Zn²⁺) . This is a known feature of 8-aminoquinoline derivatives (often used as zinc sensors).

Diagnostic Steps:

  • Add EDTA: Spike your lysate with 1 mM EDTA. If fluorescence returns, your compound was chelating trace metals in the lysate [1].

  • Check pH: If the pH of your lysate is >8, deprotonation of the amide/amine can induce Photoinduced Electron Transfer (PET), quenching the fluorophore [2].

References
  • Micoli, A., et al. (2021).[1] "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." International Journal of Molecular Sciences.

  • Wang, J., et al. (2019). "8-Aminoquinoline-based chemicals: Synthesis and applications in chemistry and biology." Bioorganic & Medicinal Chemistry Letters.

  • Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." Sigma-Aldrich Technical Library.

  • Camarda, G., et al. (2019).[2] "Primaquine and Tafenoquine: Understanding the oxidative mechanism of 8-aminoquinolines."[2] Nature Communications.

Sources

Optimization

Technical Support Center: 8-Amino-7-(methylamino)quinoline Integrity

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 8-Amino-7-(methylamino)quinoline represents a challenging class of electron-rich, vicinal diamino-heterocycles.[1] Unlike its monosubstituted 8-aminoquinoline cou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

8-Amino-7-(methylamino)quinoline represents a challenging class of electron-rich, vicinal diamino-heterocycles.[1] Unlike its monosubstituted 8-aminoquinoline cousins, the introduction of the 7-methylamino group creates a highly reactive "redox-active" core.[1]

As researchers, we often treat this molecule as a simple intermediate, but chemically, it behaves more like a pro-ligand and a radical precursor .[1] The proximity of the primary amine (C8) and the secondary amine (C7) facilitates two primary degradation pathways:[1]

  • Oxidative Dimerization: Rapid formation of quinone-imines or azo-linkages upon exposure to air.[1]

  • Imidazo-Cyclization: The "ortho-diamine" trap, where trace aldehydes or carboxylic acids (even from solvents) close the ring to form 1-methyl-1H-imidazo[4,5-h]quinoline derivatives.[1]

This guide addresses the specific impurity profiles resulting from these behaviors.

Troubleshooting Guide (FAQ)

Category 1: Visual & Physical Changes[1]

Q: My bright yellow/orange sample turned dark brown/black after 2 hours on the bench. Is it recoverable?

A: This is the hallmark of oxidative degradation .[1]

  • The Science: The electron-rich 7,8-diamino system undergoes auto-oxidation in air to form ortho-quinone imines and extensive radical polymers (similar to aniline black formation).[1]

  • Diagnosis: If the darkening is superficial, the bulk material may be intact.[1]

  • Recovery Protocol:

    • Dissolve the dark solid in degassed 1M HCl (the quinone impurities are often less soluble in acid or can be filtered off).[1]

    • Wash the acidic solution with degassed Dichloromethane (DCM) to remove non-basic oxidative oligomers.[1]

    • Basify carefully with NaOH under Argon.[1]

    • Extract immediately into ether/DCM and concentrate in vacuo without heat.

  • Prevention: Never store the free base in air. Convert to the dihydrochloride salt for long-term storage.[1]

Category 2: LC-MS & Spectral Anomalies

Q: I see a persistent impurity at M+12 or M+26 in my LC-MS data. It wasn't there in the NMR. [1]

A: You are likely observing on-column cyclization .[1]

  • The Science: Vicinal diamines are "aldehyde sponges."[1]

    • M+12 (+C): Reaction with Formaldehyde (trace in PEG or methanol) or Formic Acid (common LC-MS additive).[1] The 7-NHMe and 8-NH2 condense with the carbon source to form the cyclic imidazoline or imidazole ring.[1]

    • M+26 (+C2H2): Reaction with Acetaldehyde (trace in ethanol/ethyl acetate).[1]

  • Immediate Fix: Switch your LC-MS modifier. Use Ammonium Bicarbonate (pH 7-8) instead of Formic Acid.[1] Acidic conditions catalyze the ring closure.[1]

  • Validation: If the peak disappears in a basic mobile phase, it was an artifact of the analysis, not the sample.

Q: My NMR signals are broad, particularly around the aromatic region (7.0 - 8.5 ppm).

A: This indicates paramagnetic contamination or radical species .[1]

  • The Science: 8-aminoquinolines are potent chelators.[1] If your synthesis involved Cu, Fe, or Pd, the molecule may have trapped trace metal ions, causing paramagnetic broadening.[1] Alternatively, partial oxidation creates stable radical cations.[1]

  • Protocol: Wash the organic phase with EDTA solution (0.1 M, pH 8) or Sodium Sulfide (aq) to strip metal ions before final drying.[1]

Category 3: Purification Failures

Q: The compound streaks badly on silica gel, and I lose 50% of my mass.

A: Silica gel is slightly acidic and acts as an oxidant for this specific substrate.[1]

  • The Science: The basic nitrogens interact strongly with silanol groups (

    
    ), leading to irreversible adsorption and surface-catalyzed oxidation.[1]
    
  • The Solution:

    • Option A (Preferred): Use Neutral Alumina (Brockmann Grade III) .[1]

    • Option B: Pre-treat silica with 2-5% Triethylamine (TEA) in Hexane.[1]

    • Option C: Use "Amine-functionalized Silica" cartridges for flash chromatography.[1]

Impurity & Degradation Pathways (Visualization)

The following diagram maps the critical degradation routes you must control.

G Start 8-Amino-7-(methylamino) quinoline (Target) Oxidation Oxidative Pathway (Air Exposure) Start->Oxidation Cyclization Cyclization Pathway (Aldehydes/Acids) Start->Cyclization Salt Dihydrochloride Salt (Stable Storage) Start->Salt + HCl (anhydrous) Quinone o-Quinone Imine (Dark/Black) Oxidation->Quinone - 2H Azo Azo-Dimers (Insoluble) Oxidation->Azo Dimerization Imidazole 1-Methyl-imidazo [4,5-h]quinoline (M+12 / M+26) Cyclization->Imidazole + HCHO / HCOOH (LCMS Artifact)

Figure 1: Primary degradation pathways.[1] Note that cyclization is often an artifact of acidic analysis conditions.[1]

Validated Purification Protocols

Protocol A: The "Rescue" Recrystallization (For Dark Samples)

Use this when the sample has partially oxidized.[1]

StepActionCritical Parameter
1 Dissolution Dissolve crude in minimal degassed Ethanol at 40°C.
2 Reduction Add 1-2 drops of Hydrazine Hydrate or a pinch of Sodium Dithionite .
3 Precipitation Add degassed n-Hexane dropwise until turbidity appears.[1]
4 Cooling Store at -20°C under Argon for 12 hours.
5 Filtration Filter under inert atmosphere (Schlenk frit).
Protocol B: Chromatographic Isolation

Use this for removing regioisomers.[1]

  • Stationary Phase: Neutral Alumina (deactivated to Grade III with 6% water).[1]

  • Mobile Phase: Toluene : Ethyl Acetate (Start 100:0

    
     80:20).[1]
    
    • Note: Avoid chlorinated solvents (DCM/Chloroform) on column if possible, as they can become acidic over time.[1]

  • Additive: 1% Triethylamine (TEA) is mandatory to suppress tailing.[1]

Storage & Handling Decision Tree

Use this logic flow to determine how to handle your specific batch.

DecisionTree Input Freshly Synthesized Batch Usage Immediate Use? Input->Usage Yes Yes Usage->Yes < 24 Hours No No (Storage) Usage->No > 24 Hours Schlenk Keep as Free Base Store in Schlenk/Glovebox (-20°C) Yes->Schlenk Convert Convert to HCl Salt No->Convert Method Dissolve in Et2O Add 4M HCl in Dioxane Filter precipitate Convert->Method

Figure 2: Storage logic. The HCl salt is significantly more resistant to oxidation than the free base.[1]

References

  • Oxidative Instability of Vicinal Diamines

    • Context: 7,8-diaminoquinolines share reactivity with 8-hydroxyquinolines and other ortho-substituted systems prone to oxidation.[1]

    • Source: National Institutes of Health (NIH).[1] "Oxidation of 8-oxo-7,8-dihydroguanine." Bioorganic & Medicinal Chemistry Letters.

  • Handling Air-Sensitive Reagents

    • Context: Standard protocols for handling electron-rich, air-sensitive amines using Schlenk lines and glove boxes.[1]

    • Source: Sigma-Aldrich Technical Bulletin AL-134.[1][2] "Handling Air-Sensitive Reagents."

  • Purification of Aminoquinolines

    • Context: Methodologies for synthesizing and purifying 8-aminoquinoline derivatives, highlighting the need for specific catalytic and purific
    • Source: Kovács, E. et al. "Synthesis of 8-aminoquinoline chelating moieties."[1] Arkivoc.

  • Cyclization Risks (Imidazoles)

    • Context: Vicinal diamines reacting with aldehydes/acids to form imidazoles (a common impurity pathway for this molecule).[1]

    • Source: Royal Society of Chemistry.[1] "Enantioselective synthesis of vicinal diamines." Organic Chemistry Frontiers.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Assessing the Target Specificity of 8-Amino-7-(methylamino)quinoline and its Analogs

In the landscape of contemporary drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. An incomplete understanding of specificity can lead to unforeseen off-tar...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. An incomplete understanding of specificity can lead to unforeseen off-target effects, complicating clinical development and potentially compromising patient safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target specificity of 8-Amino-7-(methylamino)quinoline, a representative member of the 8-aminoquinoline class of compounds. While this specific derivative serves as our primary example, the principles and methodologies detailed herein are broadly applicable to other small molecule inhibitors.

The 8-aminoquinoline scaffold is historically associated with antimalarial activity, with primaquine being a notable example.[1][2] However, the diverse chemical space occupied by this class suggests a wider range of biological activities. Our assessment will therefore be multi-faceted, focusing on a primary hypothetical target within the malaria parasite, Plasmodium falciparum, while also exploring potential off-target interactions informed by the known chemical properties of quinoline derivatives.

This guide is structured to provide not just protocols, but the strategic rationale behind each experimental choice, empowering researchers to design and execute a self-validating series of assays to build a robust specificity profile for their compound of interest.

Section 1: Defining the Primary Target and Initial Potency Assessment

The journey to understanding specificity begins with confirming potent activity against the primary biological target. For our exemplar, 8-Amino-7-(methylamino)quinoline, we will operate under the hypothesis that its primary target resides within the asexual blood stage of P. falciparum, the lifecycle stage responsible for the clinical manifestations of malaria.[1]

In Vitro Antimalarial Activity Assay

The initial step is to quantify the compound's efficacy in inhibiting parasite growth in a controlled cellular environment. The most common method involves culturing P. falciparum in human erythrocytes and measuring parasite viability after drug exposure.[1][3]

Experimental Protocol: SYBR Green I-Based Drug Sensitivity Assay

This assay leverages the SYBR Green I dye, which intercalates with DNA, to quantify parasite proliferation.

  • Parasite Culture: Maintain a continuous culture of a drug-sensitive P. falciparum strain (e.g., 3D7) in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Assay Preparation: Synchronize the parasite culture to the ring stage. In a 96-well plate, add serial dilutions of 8-Amino-7-(methylamino)quinoline and control compounds (e.g., chloroquine, artemisinin) in triplicate.

  • Parasite Addition: Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. Include parasite-free and drug-free wells as controls.

  • Incubation: Incubate the plate for 72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. Add this buffer to each well and incubate in the dark for 1 hour.

  • Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Interpreting the Results: A potent IC₅₀ value (typically in the nanomolar to low micromolar range) confirms the compound's activity against the parasite and justifies proceeding with more in-depth specificity studies.

Section 2: On-Target Engagement in a Cellular Context

Demonstrating that a compound inhibits parasite growth is the first step. The next critical phase is to provide evidence that the compound directly interacts with its intended target within the complex environment of the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it measures changes in the thermal stability of a protein upon ligand binding.[2][4][5]

Cellular Thermal Shift Assay (CETSA®)

Principle: The binding of a small molecule to its protein target often confers thermal stability. CETSA quantifies this by heating cell lysates treated with the compound to various temperatures and then measuring the amount of soluble protein remaining.[6]

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start Intact Cells treat Treat with Compound or Vehicle start->treat heat Heat to a Range of Temperatures treat->heat Incubate lyse Cell Lysis heat->lyse separate Separate Soluble and Precipitated Proteins lyse->separate Centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) separate->quantify

Caption: CETSA workflow for assessing target engagement.

Experimental Protocol: CETSA for a Hypothetical P. falciparum Target

  • Compound Treatment: Treat cultured P. falciparum-infected erythrocytes with a high concentration (e.g., 10x IC₅₀) of 8-Amino-7-(methylamino)quinoline or a vehicle control for 1 hour.

  • Cell Lysis: Isolate the parasites from the erythrocytes and lyse them to release the cellular proteins.

  • Thermal Challenge: Aliquot the parasite lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble proteins) and quantify the amount of the specific target protein using an appropriate method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and direct target engagement.

Section 3: Probing Off-Target Interactions

A comprehensive specificity assessment requires a broad survey of potential off-target interactions. For an 8-aminoquinoline derivative, this should include profiling against human kinases and evaluating its metal-chelating properties.

Kinase Selectivity Profiling

Many small molecule inhibitors inadvertently interact with the ATP-binding site of kinases, leading to off-target effects.[7][8] Submitting the compound to a commercial kinase profiling service provides a broad and unbiased assessment of its selectivity across the human kinome.

Data Presentation: Kinase Profiling Results

The results are typically presented as the percent inhibition of a large panel of kinases at a fixed compound concentration (e.g., 1 µM or 10 µM).

Kinase Target% Inhibition at 1 µM
Kinase A5%
Kinase B92%
Kinase C12%
......

Interpretation: Significant inhibition of any human kinase (e.g., >50%) warrants further investigation with IC₅₀ determination to assess the potency of the off-target interaction.

Assessment of Metal Chelation Activity

The 8-aminoquinoline scaffold is known to chelate metal ions, which can have biological consequences.[9] A simple spectrophotometric assay can determine if the compound of interest shares this property.

Experimental Protocol: Ferrozine-Based Iron Chelation Assay

Principle: Ferrozine forms a colored complex with ferrous iron (Fe²⁺). A compound with iron-chelating activity will compete with ferrozine for Fe²⁺, leading to a reduction in the color intensity.[10]

  • Reaction Mixture: In a 96-well plate, add a solution of FeCl₂.

  • Compound Addition: Add various concentrations of 8-Amino-7-(methylamino)quinoline or a known chelator like EDTA as a positive control.

  • Color Development: Add a solution of ferrozine to initiate the color-forming reaction.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 562 nm.

  • Calculation: The percentage of chelating activity is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the test compound.

Section 4: Comparative Analysis with Alternative Compounds

To contextualize the specificity of 8-Amino-7-(methylamino)quinoline, it is essential to compare its performance against established compounds.

Comparative Data Summary

CompoundP. falciparum IC₅₀ (nM)Kinase B IC₅₀ (nM)Iron Chelation EC₅₀ (µM)
8-Amino-7-(methylamino)quinoline [Insert Data] [Insert Data] [Insert Data]
Chloroquine20-50>10,000>100
Primaquine500-1000>10,00025
A known Kinase B Inhibitor>10,0005>100

This comparative table allows for a clear visualization of the compound's potency and selectivity profile relative to well-characterized alternatives.

Section 5: Deeper Dive into Potential Off-Target Pathways

Based on the initial broad screening, more focused secondary assays can be employed to investigate potential liabilities.

Cholinesterase Inhibition Assay

Some quinoline-based compounds have been reported to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[11][12] Ellman's method provides a reliable way to assess this.[13]

Experimental Workflow: Ellman's Method for AChE/BuChE Inhibition

Ellman_Workflow cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection substrate Acetylthiocholine (Substrate) product1 Thiocholine substrate->product1 enzyme AChE or BuChE enzyme->product1 Hydrolysis inhibitor 8-Amino-7-(methylamino)quinoline inhibitor->enzyme Inhibition product2 Yellow Product (TNB) product1->product2 dtnb DTNB (Ellman's Reagent) dtnb->product2 measure Measure Absorbance at 412 nm product2->measure

Caption: Workflow for Ellman's cholinesterase inhibition assay.

Toll-Like Receptor (TLR) Activity Assay

Imidazoquinoline compounds are known modulators of TLR7 and TLR8.[14][15] Cellular reporter assays can determine if 8-Amino-7-(methylamino)quinoline exhibits agonist or antagonist activity at these receptors. These assays typically use cell lines (e.g., HEK293) expressing the TLR of interest and a reporter gene (e.g., luciferase) under the control of a TLR-responsive promoter.

Conclusion

Assessing the specificity of a compound like 8-Amino-7-(methylamino)quinoline is a systematic process of building a weight of evidence. By starting with potent, on-target activity and progressively broadening the investigation to include a wide range of potential off-targets, researchers can develop a comprehensive understanding of their compound's biological interactions. This rigorous, multi-pronged approach, grounded in sound experimental design and a clear understanding of the underlying scientific principles, is essential for identifying promising lead candidates and mitigating the risks of late-stage failures in the drug development pipeline.

References

  • Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References.
  • Al-Hosary, A. A., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
  • Ferguson, D. M., et al. (2022). Toll-like receptor 7 and 8 imidazoquinoline-based agonist/antagonist pairs. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025). Application Notes and Protocols for Measuring Phomarin's Antimalarial Activity In Vitro.
  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services.
  • Suárez-Kurtz, G., et al. (n.d.). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. SciELO.
  • Kamil, A., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC.
  • Espíndola, M. R., et al. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO.
  • Fidock, D. A., et al. (n.d.). Efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi.
  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services.
  • Howes, R. E., et al. (2020). Pharmacology of 8-aminoquinolines. PMC.
  • ResearchGate. (2013). AChE activity assay by Ellman method.
  • Phillips, M. A., et al. (n.d.). Antimalarial drug discovery: progress and approaches. PMC.
  • National Center for Biotechnology Information. (n.d.). Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes.
  • Gulcin, I. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI.
  • ResearchGate. (2026). (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method.
  • American Society for Microbiology. (2025). Validated antimalarial drug target discovery using genome-scale metabolic modeling.
  • Reaction Biology. (n.d.). Kinase Drug Discovery Services.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • ACS Publications. (2025). Toll-Like Receptor 7/8 Antagonist Promotes Interleukin-10-Mediated Anti-inflammatory Therapy.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Oxford Academic. (n.d.). Design, synthesis and biological evaluation of novel antagonist compounds of Toll-like receptors 7, 8 and 9.
  • PubMed. (2025). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning.
  • Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method.
  • National Center for Biotechnology Information. (n.d.). Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
  • ChemRxiv. (2025). Agonists and antagonists show different unbinding paths from the TLR8 receptor.
  • Journal of Ecological Engineering. (2018). Heavy Metals Chelating Ability and Antioxidant Activity of Phragmites australis Stems Extracts.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • National Center for Biotechnology Information. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts.
  • ResearchGate. (n.d.). Toll-Like Receptor 7 and 8 Imidazoquinoline-Based Agonist/Antagonist Pairs | Request PDF.
  • BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".

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